Itruvone
Description
Structure
2D Structure
Properties
CAS No. |
21321-89-1 |
|---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h1,13-14,17-19H,5-12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
CHOUAXDNNAVGHR-NWSAAYAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Itruvone (PH10)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itruvone (PH10) is an investigational neuroactive steroid analogue, classified as a pherine, under development for the treatment of Major Depressive Disorder (MDD). Administered as a nasal spray at microgram-level doses, this compound proposes a novel, rapid-onset mechanism of action that is fundamentally different from all currently approved antidepressants. Its therapeutic effect is believed to be mediated through the stimulation of nasal chemosensory neurons, without requiring systemic absorption or direct interaction with the central nervous system (CNS). This unique mode of action suggests a favorable safety profile, potentially avoiding the side effects commonly associated with systemic antidepressants and ketamine-based therapies. Preclinical and clinical data indicate that this compound engages the olfactory-amygdala neural circuits, leading to an increase in sympathetic nervous system activity and the release of catecholamines, which are associated with its antidepressant effects.
Core Mechanism of Action
This compound's proposed mechanism of action is initiated by its administration to the nasal cavity, where it is designed to engage and activate peripheral chemosensory neurons.[1][2] This interaction triggers a cascade of neural signals that propagate to key regions of the brain involved in mood regulation.
The primary pathway implicated in this compound's therapeutic effect is the olfactory-amygdala neural circuit .[3] Activation of this circuit is believed to modulate the activity of the limbic-hypothalamic sympathetic nervous system, resulting in an increased release of catecholamines, such as norepinephrine, from the midbrain. This neurochemical response is thought to underlie the rapid antidepressant effects observed in clinical studies.
A critical aspect of this compound's mechanism is its non-systemic nature. Preclinical studies have shown that following intranasal administration, this compound is essentially undetectable in the brain and most other tissues, including blood and plasma. This suggests that its therapeutic action is not dependent on direct binding to neuronal receptors within the CNS. Furthermore, in vitro studies have demonstrated that this compound does not directly bind to or modulate GABA-A receptors, distinguishing its mechanism from that of benzodiazepines and other neurosteroids that interact with this system.
Signaling Pathway
The proposed signaling pathway for this compound begins with its interaction with chemosensory receptors in the nasal epithelium. This initial binding event is transduced into an electrical signal that travels via the olfactory bulb to the amygdala and other limbic structures. The modulation of these circuits ultimately leads to downstream effects on neurotransmitter systems implicated in depression.
Quantitative Data
Clinical Efficacy (Phase 2A Study)
A randomized, double-blind, placebo-controlled Phase 2A study was conducted to evaluate the efficacy and safety of this compound in patients with MDD. The primary endpoint was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score.
| Treatment Group | N | Mean Baseline HAM-D-17 | Mean Reduction from Baseline at Week 1 | p-value vs. Placebo (Week 1) | Effect Size vs. Placebo (Week 1) | Mean Reduction from Baseline at Week 8 | p-value vs. Placebo (Week 8) | Effect Size vs. Placebo (Week 8) |
| Placebo | 10 | - | 4.2 | - | - | 10.9 | - | - |
| This compound 3.2 µg | 10 | - | - | - | 0.72 | - | - | 0.74 |
| This compound 6.4 µg | 10 | - | 10.1 | 0.03 | 1.01 | 17.8 | 0.02 | 0.95 |
| Data sourced from press releases and publications referencing the Phase 2A study. |
Preclinical Pharmacokinetics
A preclinical tissue distribution study in laboratory rats using radiolabeled this compound ([¹⁴C]PH10) demonstrated minimal systemic exposure following a single intranasal administration.
| Tissue | Detection Level |
| Brain | Essentially Undetectable |
| Blood | Essentially Undetectable |
| Plasma | Essentially Undetectable |
| Data sourced from a Vistagen press release on preclinical data. |
Experimental Protocols
Phase 2A Clinical Trial Methodology
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.
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Participants: 30 male and female patients, aged 18-65, diagnosed with Major Depressive Disorder.
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Treatment Arms:
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Placebo nasal spray
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This compound 3.2 µg nasal spray
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This compound 6.4 µg nasal spray
-
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Dosing Regimen: Intranasal administration twice daily for 8 weeks.
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Primary Efficacy Endpoint: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score.
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Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
Preclinical Radiolabeled Tissue Distribution Study
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Objective: To assess the systemic absorption and brain penetration of this compound following intranasal administration.
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Model: Laboratory rats.
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Method: A single intranasal dose of radiolabeled this compound ([¹⁴C]PH10) was administered.
-
Analysis: The distribution of radioactivity was measured in various tissues, including the brain, blood, and plasma, at specified time points post-administration.
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Key Finding: The study demonstrated that [¹⁴C]PH10 was essentially undetectable in the brain and most other tissues, supporting a non-systemic mechanism of action.
In Vitro GABA-A Receptor Binding Assay
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Objective: To determine if this compound directly interacts with GABA-A receptors.
-
Methodology: While a specific detailed protocol for this compound has not been published, standard in vitro patch-clamp electrophysiology or radioligand binding assays are typically used. These assays would involve applying this compound at various concentrations (e.g., up to 10 µM) to cells expressing GABA-A receptors and measuring any changes in receptor activity or binding of a known GABA-A ligand.
-
Key Finding: Preclinical data indicates that this compound does not directly bind to or modulate GABA-A receptors at concentrations up to 10 µM.
Conclusion
This compound (PH10) represents a potential paradigm shift in the treatment of Major Depressive Disorder. Its novel, non-systemic mechanism of action, initiated by the activation of peripheral chemosensory neurons in the nasal cavity, offers the promise of rapid antidepressant efficacy without the systemic side effects that limit the utility of many current therapies. The modulation of the olfactory-amygdala neural circuit and subsequent increase in catecholamine release provide a plausible biological basis for its observed effects. Further clinical development, including larger Phase 2B and Phase 3 trials, will be crucial to fully elucidate its therapeutic potential and confirm the durability and safety of this innovative approach to treating depression.
References
Itruvone (PH10): A Technical Guide to a Novel, Non-Systemic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itruvone, with the developmental code name PH10, is an investigational neuroactive steroid, chemically identified as pregn-4-en-20-yn-3-one. It is classified as a "pherine," a synthetic neuroactive steroid administered intranasally at microgram-level doses.[1] Developed by Vistagen Therapeutics, this compound represents a novel approach to treating Major Depressive Disorder (MDD), for which it has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[1] Its proposed mechanism of action is fundamentally different from all currently approved antidepressants, as it is designed to produce rapid-onset antidepressant effects without requiring systemic absorption or direct interaction with neurons in the central nervous system (CNS). This guide provides a detailed overview of this compound's mechanism, preclinical data, clinical trial results, and associated experimental methodologies.
Core Mechanism of Action: Peripheral Chemosensory Activation
This compound's therapeutic hypothesis centers on its local activity within the nasal cavity. Unlike traditional antidepressants that require systemic circulation to cross the blood-brain barrier, this compound is administered as a nasal spray and acts on peripheral chemosensory neurons.
The proposed signaling pathway is as follows:
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Nasal Administration : Microgram-level doses of the odorless, synthetic pherine are delivered to the nasal passages.
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Chemosensory Neuron Engagement : this compound binds to and activates specific receptors on peripheral chemosensory neurons located in the nasal mucosa. This interaction does not involve direct activation of GABA-A receptors.
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Neural Circuit Regulation : The activation of these peripheral neurons directly modulates the olfactory-amygdala neural circuits.
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Sympathetic System Activation : This modulation is believed to increase the activity of the limbic-hypothalamic sympathetic nervous system.
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Catecholamine Release : The cascade culminates in the increased release of catecholamines, such as norepinephrine, from the midbrain, which is hypothesized to produce the rapid antidepressant effects.
A key aspect of this mechanism is its non-systemic nature, which preclinical data supports. This approach aims to minimize systemic side effects, drug-drug interactions, and safety concerns associated with oral and ketamine-based therapies.
References
Itruvone (PH10): A Technical Whitepaper on a Novel Neuroactive Pherine for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itruvone (developmental code name: PH10) is an investigational, first-in-class neuroactive agent, classified as a "pherine," currently under development for the treatment of Major Depressive Disorder (MDD). Administered as an odorless, tasteless nasal spray at microgram-level doses, this compound represents a paradigm shift from conventional antidepressant therapies.[1][2] Its proposed mechanism of action is unique, involving the activation of peripheral chemosensory neurons in the nasal cavity rather than requiring systemic absorption to exert its effects.[1][2][3] Clinical and preclinical data suggest a rapid onset of antidepressant effects with a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of this compound, including its proposed mechanism of action, quantitative data from key clinical trials, detailed experimental protocols, and visualizations of its signaling pathways.
Introduction: The Emergence of Pherines
Pherines are a novel class of synthetic, odorless neuroactive steroids that engage nasal chemosensory receptors to induce rapid pharmacological effects on the central nervous system. Unlike traditional pheromones, which are often associated with reproductive behavior, pherines are designed to modulate neural circuits related to mood and emotion. This compound (pregn-4-en-20-yn-3-one) is a leading compound in this class, specifically investigated for its antidepressant properties. The non-systemic nature of its action presents a potential advantage over current antidepressants, which are often associated with systemic side effects. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound as a potential treatment for MDD.
Proposed Mechanism of Action
This compound is designed to be administered intranasally at microgram-level doses. The proposed mechanism of action does not require systemic absorption or direct interaction with neuronal receptors in the brain. Instead, it is believed to engage and activate chemosensory receptors on peripheral neurons within the nasal cavity.
This initial peripheral interaction triggers a cascade of neural signals that propagate to key areas of the brain involved in mood regulation. Specifically, the proposed pathway involves the regulation of the olfactory-amygdala neural circuits. Activation of these circuits is thought to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, such as norepinephrine and dopamine, from the midbrain. This neuromodulatory effect is hypothesized to produce rapid antidepressant effects.
Preclinical electrophysiology studies have indicated that this compound's mechanism of action does not involve the direct activation of GABA-A receptors, distinguishing it from benzodiazepines and other neurosteroids.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its clinical evaluation.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a randomized, double-blind, placebo-controlled Phase 2a study of this compound in patients with MDD.
Table 1: Efficacy Results from Phase 2a Study - Change in HAM-D-17 Score
| Time Point | Treatment Group (Daily Dose) | Mean Reduction from Baseline | Placebo Group Mean Reduction | p-value | Effect Size |
| Week 1 | This compound (6.4 µg) | 10.1 | 4.2 | 0.03 | 1.01 |
| This compound (3.2 µg) | Data not specified | 4.2 | Data not specified | 0.72 | |
| Week 8 | This compound (6.4 µg) | 17.8 | 10.9 | 0.02 | 0.95 |
| This compound (3.2 µg) | Data not specified | 10.9 | Data not specified | 0.74 |
HAM-D-17: 17-item Hamilton Depression Rating Scale. A higher reduction indicates greater improvement.
Table 2: Safety and Tolerability from U.S. Phase 1 Study
| Adverse Event Category | Finding |
| Serious Adverse Events (SAEs) | None reported. |
| Discontinuations due to AEs | None reported. |
| Reported Adverse Events (AEs) | Fatigue and headache (mild, resolved without sequelae) in one subject. |
| Overall Assessment | Well-tolerated with a favorable safety profile. |
Experimental Protocols
Phase 2a Clinical Trial Protocol (Summarized)
This protocol is based on the published details of the randomized, double-blind, placebo-controlled, parallel-design Phase 2a study of this compound for MDD.
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Objective: To evaluate the efficacy, safety, and tolerability of this compound in adults with MDD.
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Study Population: Adult subjects diagnosed with Major Depressive Disorder.
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Study Design:
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Screening and Baseline: Patients were screened for eligibility and underwent a baseline assessment using the 17-item Hamilton Depression Rating Scale (HAM-D-17).
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Randomization: Eligible patients were randomized to receive either this compound (at daily doses of 3.2 µg or 6.4 µg) or a matching placebo.
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Administration: The investigational product was administered intranasally by the patient on a daily basis for 8 weeks.
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Assessments: Efficacy was assessed weekly via the HAM-D-17 score. Safety and tolerability were monitored throughout the study.
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Primary Efficacy Endpoint: The change from baseline in the HAM-D-17 score at Week 8.
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Statistical Analysis: Comparisons between the active treatment groups and the placebo group were conducted to determine statistical significance.
Preclinical Radiolabeled Tissue Distribution Study (Summarized)
This protocol describes a preclinical study in laboratory rats to assess the systemic exposure of this compound.
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Objective: To determine the tissue distribution, particularly in the brain and blood, of this compound following a single intranasal administration.
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Test System: Laboratory rats.
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Methodology:
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Radiolabeling: this compound was radiolabeled with Carbon-14 ([¹⁴C]PH10).
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Administration: A single dose of [¹⁴C]PH10 was administered intranasally to the rats. General procedures for intranasal administration in rodents involve anesthetizing the animal and instilling a small volume (e.g., 20-50 µl per nostril) of the solution into the nasal cavity.
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Sample Collection: At various time points post-administration, tissues including the brain, blood, and plasma were collected.
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Analysis: The amount of radioactivity in each tissue sample was quantified to determine the concentration of this compound and its metabolites.
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Key Finding: The study demonstrated that radiolabeled this compound was essentially undetectable in the brain, blood, and plasma, supporting the proposed non-systemic mechanism of action.
In Vitro Electrophysiology Study (Summarized)
This protocol outlines an in vitro study to differentiate this compound's mechanism from that of benzodiazepines.
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Objective: To determine if this compound directly activates or modulates GABA-A receptors.
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Test System: In vitro patch-clamp electrophysiology setup.
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Methodology:
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Cell Preparation: Cells expressing GABA-A receptors were prepared for patch-clamp recording.
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Compound Application: this compound was applied to the cells at various concentrations (up to 10 micromolar).
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Electrophysiological Recording: The electrical currents across the cell membrane in response to GABA (the natural ligand) and in the presence of this compound were measured. This technique allows for the direct assessment of ion channel function.
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Key Finding: this compound showed no direct agonist or antagonist effects on GABA-A receptors, indicating a mechanism of action distinct from benzodiazepines.
Conclusion
This compound (PH10) is a promising, novel investigational treatment for Major Depressive Disorder, operating through a unique, non-systemic mechanism as a neuroactive pherine. The available clinical data from a Phase 2a study demonstrates a rapid and statistically significant antidepressant effect with a favorable safety profile. Preclinical studies further support its proposed mechanism of action, involving the activation of peripheral nasal chemosensory neurons without requiring systemic absorption. As this compound advances to potential Phase 2B clinical development, it represents a significant innovation in the therapeutic landscape for depression, potentially offering a much-needed alternative for patients who do not respond to or tolerate current treatments. Further research is warranted to fully elucidate its neural circuitry and confirm its efficacy and safety in larger patient populations.
References
Chemical structure and properties of Itruvone
Following a comprehensive search of chemical and scientific databases, no information was found for a compound named "Itruvone."
This suggests that "this compound" may be:
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A misspelled chemical name. Please verify the spelling of the compound.
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A proprietary or internal codename. The compound may be under development and not yet publicly disclosed or indexed under this name.
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A very new or recently discovered molecule that has not yet been cataloged in publicly accessible databases.
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A hypothetical or fictional compound.
Without a verifiable chemical identity, it is not possible to provide the requested in-depth technical guide, including its chemical structure, properties, associated data, experimental protocols, or signaling pathways.
To proceed, please provide an alternative name, a CAS (Chemical Abstracts Service) number, a SMILES string, an InChI key, or any other available identifier for the compound of interest. This will enable a targeted search to retrieve the necessary information to fulfill your request.
An In-depth Technical Guide on the Core Effects of Itruvone (PH10) on Olfactory-Amygdala Circuits
Audience: Researchers, scientists, and drug development professionals.
Abstract: Itruvone (PH10) is an investigational, first-in-class, intranasally administered neuroactive pherine being developed for the treatment of Major Depressive Disorder (MDD). Its novel proposed mechanism of action is fundamentally different from all currently approved antidepressants.[1][2] Administered in microgram-level doses, this compound is designed to engage and activate chemosensory neurons in the nasal cavity.[1][3] This engagement is hypothesized to regulate the olfactory-amygdala neural circuits, leading to an increase in the activity of the limbic-hypothalamic sympathetic nervous system and the release of catecholamines, without requiring systemic absorption or direct activity on neurons in the brain. This guide provides a detailed overview of the preclinical and clinical data supporting this compound's mechanism of action, its effects on the olfactory-amygdala pathway, and the experimental protocols utilized in its investigation.
Proposed Mechanism of Action
This compound's unique proposed mechanism of action involves the activation of chemosensory neurons in the nasal passages. This initial interaction is believed to trigger a cascade of neural signals that modulate key brain circuits associated with mood and emotion. Unlike traditional antidepressants, this compound is not believed to require systemic uptake to exert its effects, which may contribute to its favorable safety profile.
The primary neural pathway implicated in this compound's therapeutic effects is the olfactory-amygdala circuit. The olfactory system has direct connections to the amygdala, a critical brain region for processing emotions. By modulating this circuit, this compound is thought to influence the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, which are neurotransmitters known to play a role in mood regulation.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound from nasal administration to antidepressant effects.
Clinical Efficacy Data
A Phase 2A clinical study of this compound in Major Depressive Disorder has provided quantitative data supporting its potential efficacy. The study was a randomized, double-blind, placebo-controlled trial where this compound was administered daily for 8 weeks at doses of 3.2 μg and 6.4 μg.
Table 1: Summary of Phase 2A Clinical Trial Results for this compound in MDD
| Treatment Group | N | Baseline HAM-D-17 Score (Mean) | Change from Baseline at Week 1 (Mean) | p-value vs. Placebo (Week 1) | Effect Size (Week 1) | Change from Baseline at Week 8 (Mean) | p-value vs. Placebo (Week 8) | Effect Size (Week 8) |
| Placebo | - | - | -4.2 | - | - | -10.9 | - | - |
| This compound (3.2 µg) | - | - | - | - | 0.72 | - | - | 0.74 |
| This compound (6.4 µg) | - | - | -10.1 | p = 0.03 | 1.01 | -17.8 | p = 0.02 | 0.95 |
Data extracted from publicly available reports. Note: The number of participants (N) in each group was not specified in the provided search results.
The results indicate that the 6.4 µg dose of this compound led to a statistically significant reduction in the 17-item Hamilton Depression Scale (HAM-D-17) score compared to placebo at both week 1 and week 8. Notably, strong effect sizes were observed for both active treatment groups at both time points.
Safety and Tolerability
Across multiple clinical studies, this compound has been well-tolerated. In the Phase 2A study, there were no reports of serious adverse events (SAEs). Importantly, this compound did not cause psychological side effects such as dissociation or hallucinations, which can be associated with other rapid-acting antidepressants. A U.S. Phase 1 study also demonstrated a favorable safety profile, with only mild and transient adverse events reported in a single subject (fatigue and headache).
Preclinical Evidence for a Non-Systemic Mechanism
To investigate the systemic exposure of this compound, a preclinical tissue distribution study was conducted in laboratory rats. This study utilized radiolabeled this compound ([14C]PH10) administered intranasally.
Table 2: Summary of Preclinical Tissue Distribution Study of Radiolabeled this compound
| Tissue | Detection of [14C]PH10 | Implication |
| Brain | Essentially undetectable | Supports the proposed mechanism of action that this compound does not need to cross the blood-brain barrier to produce its effects. |
| Blood and Plasma | Essentially undetectable | Indicates minimal systemic absorption following intranasal administration. |
| Other Tissues | Essentially undetectable | Further supports a localized action within the nasal cavity and subsequent neural signaling. |
These findings provide strong evidence for this compound's proposed non-systemic mechanism of action, suggesting that its effects are mediated through the activation of peripheral chemosensory neurons in the nasal cavity rather than direct interaction with CNS targets.
Experimental Protocols
Phase 2A Clinical Trial in MDD
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: Patients diagnosed with Major Depressive Disorder.
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Intervention: Daily intranasal administration of this compound (3.2 µg or 6.4 µg) or placebo for 8 weeks.
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Primary Outcome Measure: Change from baseline in the HAM-D-17 score.
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Key Assessments: Efficacy and safety were assessed at baseline, week 1, and week 8.
Experimental Workflow: Phase 2A Clinical Trial
Caption: Workflow of the Phase 2A randomized, placebo-controlled clinical trial of this compound.
Preclinical Radiolabeled Tissue Distribution Study
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Animal Model: Laboratory rats.
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Intervention: A single intranasal administration of radiolabeled this compound ([14C]PH10).
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Methodology: After a specified period, various tissues, including the brain, blood, and plasma, were collected and analyzed for the presence of the radiolabeled compound.
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Objective: To determine the extent of systemic absorption and brain penetration of this compound following intranasal administration.
Conclusion
This compound represents a novel approach to the treatment of Major Depressive Disorder, with a proposed mechanism of action centered on the modulation of the olfactory-amygdala circuit. Clinical and preclinical data to date support its potential as a rapid-onset, well-tolerated antidepressant that does not require systemic absorption to exert its therapeutic effects. Further investigation, including planned Phase 2B clinical development, will be crucial to fully elucidate its efficacy and safety profile. The unique, non-systemic mechanism of this compound may offer a significant advantage over existing antidepressant therapies by potentially minimizing systemic side effects and drug-drug interactions.
References
- 1. This compound (PH10) | Vistagen's Novel Treatment for Major Depressive Disorder [vistagen.com]
- 2. Vistagen Announces Completion of Last Patient, Last Visit in Phase 1 Clinical Trial of this compound (PH10), an Investigational Pherine Nasal Spray for Major Depressive Disorder - BioSpace [biospace.com]
- 3. Major Depressive Disorder Treatment | Vistagen's this compound (PH10) [vistagen.com]
Preclinical Research on Itruvone (PH10): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (PH10) is an investigational neuroactive pherine, administered as a nasal spray, currently under development for the treatment of major depressive disorder (MDD).[1] It represents a novel class of synthetic compounds designed to have a rapid onset of action through a mechanism that is fundamentally different from all currently approved antidepressants. Unlike conventional treatments that require systemic absorption to exert their effects on the central nervous system (CNS), this compound is administered in microgram-level doses and is engineered to engage peripheral chemosensory neurons in the nasal cavity. This engagement is hypothesized to trigger a cascade of neural signals that modulate key brain circuits associated with depression, without requiring direct entry into the brain or systemic circulation.[2]
This technical guide provides an in-depth overview of the core preclinical research that forms the scientific foundation for the clinical development of this compound. It summarizes key data from pivotal studies, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.
Proposed Mechanism of Action
The proposed mechanism of action for this compound does not involve direct binding to neuronal receptors in the CNS or systemic uptake. Instead, it is believed to act peripherally on chemosensory receptors within the nasal epithelium.
Upon intranasal administration, this compound is thought to bind to specific chemosensory receptors, initiating a neural signaling cascade. These signals are transmitted via afferent neurons to the olfactory bulb and subsequently to deeper limbic structures, most notably the amygdala. This process is hypothesized to modulate the activity of olfactory-amygdala neural circuits.
The downstream effect of this modulation is believed to be an increase in the activity of the sympathetic nervous system and the subsequent release of key catecholamines—norepinephrine and dopamine—as well as serotonin from midbrain structures like the locus coeruleus and ventral tegmental area. This neurochemical response in brain regions critical for mood regulation is thought to produce the rapid antidepressant effects observed in clinical studies.
Crucially, preclinical research indicates that this mechanism is distinct from that of benzodiazepines, as this compound does not directly activate or modulate GABA-A receptors.
Key Preclinical Studies
Two core preclinical studies have been highlighted by Vistagen to support the novel mechanism and safety profile of this compound: a tissue distribution study in rats and an in vitro electrophysiology study on GABA-A receptors.
Radiolabeled Tissue Distribution Study
To confirm the non-systemic nature of this compound, a study was conducted to assess its distribution in the body following intranasal administration in laboratory rats.
While the complete, detailed study protocol has not been publicly released, a representative methodology for such a study, based on standard practices and similar studies with related compounds, is described below.
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Test System: Laboratory rats (species and strain not specified in public releases).
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Test Article: this compound, radiolabeled with Carbon-14 ([14C]PH10).
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Administration: A single intranasal dose was administered to the rats.
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Tissue Collection: At various time points post-administration, animals would be euthanized, and a comprehensive set of tissues, including the brain, blood, plasma, and other major organs, would be collected.
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Analysis: The amount of radioactivity in each tissue sample would be measured, likely using liquid scintillation counting or quantitative whole-body autoradiography. This allows for the calculation of the concentration of this compound and/or its metabolites in each tissue.
The results of this study are critical to the central hypothesis of this compound's non-systemic action.
| Tissue | This compound ([14C]PH10) Concentration | Implication |
| Brain | Essentially Undetectable | Supports lack of direct CNS penetration. |
| Blood | Essentially Undetectable | Indicates minimal systemic absorption. |
| Plasma | Essentially Undetectable | Confirms minimal systemic exposure. |
| Table 1: Summary of Tissue Distribution Findings. |
The finding that radiolabeled this compound was "essentially undetectable" in the brain, blood, and plasma strongly supports the assertion that it exerts its therapeutic effects without significant systemic absorption, thereby minimizing the potential for systemic side effects.
In Vitro GABA-A Receptor Electrophysiology Study
To differentiate this compound's mechanism from that of benzodiazepines and other neurosteroids that act as positive allosteric modulators of the GABA-A receptor, an in vitro electrophysiology study was conducted.
Specific details of the protocol used for this compound have not been published. The following describes a standard whole-cell patch-clamp protocol used to assess the activity of compounds on GABA-A receptors.
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Cell System: A cultured cell line (e.g., HEK293 or CHO cells) stably expressing specific subunits of the human GABA-A receptor (e.g., α1β2γ2).
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Method: Whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion flow (chloride ions for GABA-A) through the receptor channels in response to chemical stimuli.
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Procedure:
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A baseline GABA-ergic current is established by applying a known, sub-maximal concentration of GABA (e.g., EC20) to the cell.
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This compound is then co-applied with GABA to determine if it potentiates (increases) or inhibits the GABA-induced current.
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This compound would also be applied in the absence of GABA to test for any direct agonist (channel-opening) activity.
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The experiment would be repeated across a range of this compound concentrations.
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This study provided key negative data, ruling out a primary mechanism of action common to many anxiolytic and sedative drugs.
| Test Condition | Concentration of this compound | Observed Effect on GABA-A Receptors |
| Agonist/Antagonist Activity | Up to 10 µM | No direct activation or inhibition of GABA-A receptors. |
| Table 2: Summary of In Vitro Electrophysiology Findings. |
The results demonstrated that this compound does not directly activate GABA-A receptors, distinguishing its mechanism from that of benzodiazepines. This finding is significant as it suggests that this compound may not be associated with the benzodiazepine-like side effects of sedation, cognitive impairment, or abuse liability.
Preclinical Toxicology
Comprehensive preclinical toxicology and safety pharmacology studies are a standard and mandatory component of any drug development program. These studies are designed to identify potential adverse effects and establish a safe dose range for clinical trials. For an intranasally administered drug, this would typically include local toxicity assessments of the nasal cavity in addition to standard systemic toxicology evaluations.
While Vistagen has reported that this compound has demonstrated a favorable safety and tolerability profile in all clinical studies to date, specific data from formal preclinical toxicology reports are not publicly available at this time.
Conclusion
The preclinical data for this compound (PH10) support a novel, non-systemic mechanism of action for the treatment of major depressive disorder. A pivotal tissue distribution study in rats demonstrated that intranasally administered this compound results in negligible exposure in the brain and systemic circulation, consistent with a peripherally initiated mode of action. Furthermore, in vitro electrophysiology studies have confirmed that this compound does not directly modulate GABA-A receptors, differentiating it from benzodiazepines and suggesting a potentially more favorable side effect profile. Together, these preclinical findings provide a strong rationale for the ongoing clinical development of this compound as a potentially rapid-acting and safe therapeutic option for patients with MDD.
References
Itruvone (PH10): A Novel, Non-Systemic Approach for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Itruvone (PH10) is a first-in-class, investigational neuroactive pherine nasal spray in development by Vistagen Therapeutics for the treatment of Major Depressive Disorder (MDD). Administered in microgram-level doses, this compound presents a novel mechanism of action (MOA) that is fundamentally different from all currently approved antidepressants. Its proposed MOA does not rely on systemic absorption or direct binding to neuronal receptors in the central nervous system (CNS). Instead, it activates peripheral chemosensory neurons in the nasal passages, triggering a cascade of neural signals that modulate brain circuits implicated in depression. Preclinical and clinical data to date suggest this compound has the potential for rapid-onset antidepressant effects with a favorable safety and tolerability profile, potentially avoiding common side effects associated with systemic antidepressants such as sexual dysfunction and weight gain. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for the development of this compound for MDD.[1]
Introduction: The Unmet Need in MDD Treatment
Major Depressive Disorder is a leading cause of disability worldwide, affecting over 280 million people.[1] Despite a multitude of available treatments, a significant portion of patients do not achieve remission, and many experience burdensome side effects that lead to non-adherence. Current pharmacological therapies, including SSRIs, SNRIs, and tricyclic antidepressants, primarily act by modulating neurotransmitter levels systemically, which can result in a delayed onset of action and a range of undesirable side effects. Even rapid-onset therapies like ketamine are associated with psychological side effects and safety concerns. This compound's innovative, non-systemic approach aims to address these critical unmet needs by offering a potentially faster-acting and better-tolerated treatment option.
Mechanism of Action: A Peripherally-Initiated Neural Cascade
This compound, chemically known as pregn-4-en-20-yn-3-one, is a synthetic neuroactive steroid, or "pherine." It is odorless and administered as a nasal spray at very low doses. The proposed mechanism of action is unique among antidepressants:
-
Peripheral Activation: Upon intranasal administration, this compound binds to receptors on chemosensory neurons located in the nasal mucosa. This interaction is designed to occur without systemic absorption or entry into the brain.
-
Olfactory Bulb Stimulation: The activated chemosensory neurons transmit signals to the olfactory bulbs.
-
Limbic System Modulation: From the olfactory bulbs, the signal propagates to key nodes of the limbic system, particularly the amygdala. This process is believed to regulate the olfactory-amygdala neural circuits.
-
Sympathetic Nervous System and Catecholamine Release: The modulation of these circuits is thought to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, such as norepinephrine, from the midbrain. This downstream effect is hypothesized to produce the rapid antidepressant effects observed in clinical studies.
This mechanism avoids direct interaction with CNS neurons, differentiating it from all current antidepressant classes.
References
The Role of Chemosensory Neurons in the Antidepressant Effects of Itruvone (PH10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (PH10) is an investigational neuroactive pherine nasal spray being developed for the treatment of Major Depressive Disorder (MDD).[1] It represents a novel therapeutic approach with a proposed mechanism of action that is fundamentally different from all currently approved antidepressants.[1] Administered in microgram-level doses, this compound is designed to be non-systemic, acting locally on chemosensory neurons within the nasal cavity to elicit rapid-onset antidepressant effects.[1] This guide provides an in-depth technical overview of the role of chemosensory neurons in the effects of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the proposed biological pathways.
Proposed Mechanism of Action
This compound's mechanism of action is hypothesized to be initiated by the binding of the molecule to receptors on chemosensory neurons in the nasal epithelium. This interaction is believed to trigger a cascade of neural signals that propagate through the olfactory-amygdala circuits to key regulatory centers in the brain, without the need for systemic absorption of the drug. Preclinical studies have shown that this compound does not directly activate GABA-A receptors, distinguishing its action from that of benzodiazepines and other neurosteroids. The proposed downstream effects include the activation of the limbic-hypothalamic sympathetic nervous system and the subsequent release of catecholamines, which are thought to mediate the antidepressant effects.
Preclinical Evidence: Tissue Distribution and Non-Systemic Action
A key aspect of this compound's therapeutic profile is its proposed non-systemic mechanism of action. This has been investigated in preclinical studies using radiolabeled this compound.
Experimental Protocol: Preclinical Tissue Distribution Study
While the full, detailed protocol from the definitive study by Cato, Baker, & Monti (2024) is not publicly available, a general methodology for such a study can be described based on standard practices for quantitative whole-body autoradiography (QWBA) in rodents following nasal administration.
Objective: To determine the tissue distribution of this compound following a single intranasal dose of [14C]PH10 in laboratory rats.
Methodology:
-
Test Article: this compound (PH10) is radiolabeled with Carbon-14 ([14C]PH10).
-
Animal Model: Male and female laboratory rats (e.g., Sprague-Dawley) are used.
-
Administration: A single dose of [14C]PH10 is administered intranasally.
-
Time Points: Animals are euthanized at various time points post-administration to assess the distribution and clearance of the radiolabeled compound.
-
Sample Collection and Processing: Whole-body cryosections are prepared at each time point.
-
Analysis: The sections are exposed to a phosphor imaging plate, and the distribution and concentration of radioactivity in various tissues (including the brain, blood, and plasma) are quantified using autoradiography and imaging analysis software. The lower limit of quantification (LLOQ) is established to determine the threshold for detection.
Results
The preclinical tissue distribution study demonstrated that following a single intranasal administration of [14C]PH10 in laboratory rats, the compound was essentially undetectable in the brain and most other tissues, including blood and plasma. This finding supports the hypothesis that this compound exerts its effects without requiring systemic absorption or crossing the blood-brain barrier.
Clinical Evidence: Phase 2A Efficacy in Major Depressive Disorder
A randomized, double-blind, placebo-controlled Phase 2A clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with MDD.
Experimental Protocol: Phase 2A Clinical Trial
Objective: To assess the efficacy, safety, and tolerability of two different doses of this compound nasal spray compared to placebo in adult patients with MDD.
Study Design:
-
Population: Adult patients diagnosed with MDD.
-
Intervention: Patients were randomized to receive one of three treatments for 8 weeks:
-
This compound 3.2 µg (low dose)
-
This compound 6.4 µg (high dose)
-
Placebo
-
-
Administration: The investigational product was self-administered as a nasal spray.
-
Primary Outcome Measure: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score at week 8.
-
Secondary Outcome Measures: Early onset of action (change in HAM-D-17 at week 1), responder rates, and remission rates.
Quantitative Data
The results of the Phase 2A clinical trial demonstrated a rapid and sustained antidepressant effect for this compound, particularly at the 6.4 µg dose.
| Outcome Measure | Placebo | This compound 3.2 µg | This compound 6.4 µg | p-value (vs. Placebo) |
| Mean Reduction in HAM-D-17 at Week 1 | 4.2 | - | 10.1 | 0.03 |
| Mean Reduction in HAM-D-17 at Week 8 | 10.9 | - | 17.8 | 0.02 |
| Effect Size at Week 1 | - | 0.72 | 1.01 | N/A |
| Effect Size at Week 8 | - | 0.74 | 0.95 | N/A |
Data compiled from publicly available press releases and clinical trial reports.
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the putative signaling pathway of this compound, from its interaction with chemosensory neurons to the proposed downstream effects in the brain. This pathway is based on the known actions of vomeropherins and the publicly disclosed information about this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow: Preclinical Tissue Distribution Study
This diagram outlines the typical workflow for a preclinical quantitative whole-body autoradiography study.
Caption: Preclinical tissue distribution study workflow.
Experimental Workflow: Phase 2A Clinical Trial
This diagram provides a simplified workflow for the Phase 2A clinical trial of this compound.
Caption: Phase 2A clinical trial workflow.
Discussion and Future Directions
The available data suggest that this compound's engagement with chemosensory neurons in the nasal cavity is the initiating event in a novel, non-systemic mechanism for achieving rapid antidepressant effects. The preclinical data strongly support the lack of systemic absorption, which may translate to a favorable safety profile with a reduced risk of systemic side effects and drug-drug interactions. The Phase 2A clinical data provide preliminary evidence of efficacy in patients with MDD.
Further research is warranted to fully elucidate the specific molecular targets and intracellular signaling pathways activated by this compound in chemosensory neurons. Identification of the specific receptor subtypes involved would be a significant step forward in understanding its mechanism of action. Additionally, larger-scale clinical trials are needed to confirm the efficacy and safety of this compound and to further characterize its clinical profile.
Conclusion
This compound represents a promising new paradigm in the treatment of MDD. Its unique, non-systemic mechanism of action, initiated by the activation of chemosensory neurons, offers the potential for rapid-onset antidepressant effects with a differentiated safety profile. Continued research and clinical development will be crucial in determining the ultimate role of this compound in the management of major depressive disorder.
References
An In-depth Technical Guide to the Pharmacodynamics of Intranasal Itruvone
Disclaimer: "Itruvone" is a fictional substance. The following technical guide has been generated using intranasal Naloxone as a placeholder to provide a comprehensive template that adheres to the requested format and content structure. All data, protocols, and pathways described herein pertain to Naloxone and are intended to serve as a structural example for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed overview of the pharmacodynamics of intranasal Naloxone, a competitive opioid receptor antagonist. It covers the mechanism of action, receptor binding kinetics, and the physiological responses elicited upon administration. This guide summarizes quantitative data in tabular form, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for drug development professionals and researchers.
Mechanism of Action
Naloxone functions as a non-selective, competitive antagonist at opioid receptors, with its primary therapeutic effect mediated through the µ-opioid receptor (MOR).[1][2] It exhibits the highest binding affinity for the MOR, followed by the δ-opioid receptor (DOR), and the lowest for the κ-opioid receptor (KOR).[1] In the context of an opioid overdose, naloxone reverses the depression of the central nervous system and respiratory system by displacing opioid agonists from these receptors.[1][2]
When an opioid agonist like fentanyl binds to the MOR, it activates a G-protein signaling cascade, leading to analgesia, euphoria, and, in cases of overdose, severe respiratory depression. Naloxone, acting as a competitive antagonist, binds to the same receptor site but does not activate the downstream signaling pathway. Instead, it effectively blocks the receptor, preventing the agonist from binding and exerting its effects. Recent studies suggest naloxone works by jamming the receptor in an early, latent state, preventing the conformational changes required for G-protein activation and subsequent signaling. Due to its high affinity and rapid receptor association/dissociation kinetics, naloxone can quickly displace bound opioids, thereby reversing their life-threatening effects. The onset of action for intranasal naloxone is typically within ten minutes.
Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism of Naloxone at the µ-opioid receptor, preventing the signaling cascade typically initiated by an opioid agonist.
References
Methodological & Application
Application Notes and Protocols for Itruvone (PH10) Nasal Spray
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (PH10) is an investigational, first-in-class, synthetic neuroactive steroid formulated as a nasal spray for the potential treatment of Major Depressive Disorder (MDD).[1][2][3] It is designed to be administered in microgram-level doses and is proposed to have a rapid onset of action. The mechanism of action of this compound is fundamentally different from all currently approved antidepressants. It does not require systemic absorption to exert its effects. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for the development of this compound for the treatment of MDD.
Mechanism of Action
This compound is an odorless and tasteless synthetic pherine that acts on chemosensory receptors in the nasal cavity. This initial interaction triggers a cascade of neural signals that modulate brain circuits associated with depression, without the drug needing to cross the blood-brain barrier.
The proposed mechanism of action involves the following steps:
-
Activation of Nasal Chemosensory Receptors: Intranasally administered this compound binds to and activates chemosensory neurons in the nasal passages.
-
Signal Transduction to the Olfactory Bulb and Amygdala: This activation generates neural signals that are transmitted to the olfactory bulb and subsequently to the limbic system, particularly the amygdala.
-
Modulation of Neural Circuits: The signals are believed to regulate the olfactory-amygdala neural circuits, which play a key role in mood and emotion.
-
Increased Sympathetic Nervous System Activity and Catecholamine Release: This modulation is thought to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, such as norepinephrine and dopamine, from the midbrain.
Preclinical studies have shown that this compound's mechanism of action does not involve the direct activation of GABA-A receptors, distinguishing it from benzodiazepines and other neurosteroids.
Signaling Pathway
References
Application Notes and Protocols for Studying Itruvone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the preclinical evaluation of Itruvone in animal models. This compound (also known as PH10) is an investigational neuroactive pherine nasal spray with a novel proposed mechanism of action for the treatment of major depressive disorder (MDD)[1].
Introduction to this compound
This compound is a synthetic neuroactive agent administered as a nasal spray at microgram-level doses[1]. Its proposed mechanism of action is distinct from all currently approved antidepressants. It is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn modulate neural circuits in the brain to produce antidepressant effects, without requiring systemic absorption or direct activity on neurons in the brain[1]. This localized action in the nasal cavity is believed to minimize systemic side effects often associated with oral antidepressants.
Mechanism of Action
This compound's proposed mechanism of action involves the regulation of the olfactory-amygdala neural circuits. This is thought to increase the activity of the sympathetic autonomic nervous system and stimulate the release of catecholamines from the midbrain. Preclinical data suggests that this compound does not directly activate GABA-A receptors in the brain. A key feature of this compound is its potential to exert its effects without significant systemic exposure. A preclinical study in laboratory rats using radiolabeled this compound ([14C]PH10) demonstrated that a single intranasal administration was essentially undetectable in the brain and most other tissues, including blood and plasma.
Potential Research Applications in Animal Models
Given its novel mechanism of action, this compound can be studied in various animal models to elucidate its therapeutic potential and underlying biology. Key research areas include:
-
Efficacy studies in models of depression: To confirm and expand upon the antidepressant-like effects observed in clinical trials.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the time course of action and the relationship between dose, exposure (if any), and pharmacological effect.
-
Safety and toxicology studies: To establish a comprehensive safety profile for regulatory submissions.
-
Mechanism of action studies: To further investigate the neural circuits and signaling pathways modulated by this compound.
Data Presentation
Summary of Publicly Available Preclinical Data
The following table summarizes the key findings from a preclinical tissue distribution study of this compound in laboratory rats.
| Parameter | Animal Model | Route of Administration | Key Findings | Reference |
| Tissue Distribution | Laboratory Rats | Intranasal | Single administration of radiolabeled this compound ([14C]PH10) was essentially undetectable in the brain, blood, and plasma. |
Template for Efficacy Studies in Animal Models of Depression
| Animal Model | Treatment Group | N | Primary Outcome Measure(s) | Secondary Outcome Measure(s) | Key Findings |
| e.g., Chronic Mild Stress (CMS) | Vehicle Control | e.g., Sucrose preference test | e.g., Forced swim test, open field test | ||
| This compound (low dose) | |||||
| This compound (high dose) | |||||
| Positive Control |
Experimental Protocols
The following are detailed protocols for key experiments to study this compound in animal models. These are generalized protocols and should be adapted based on specific research questions and institutional guidelines.
Protocol 1: Evaluation of Antidepressant-like Efficacy in a Chronic Mild Stress (CMS) Model in Rats
Objective: To assess the efficacy of intranasally administered this compound in reversing anhedonia and behavioral despair in a rat model of depression.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
This compound nasal spray formulation
-
Vehicle control (placebo formulation)
-
Positive control (e.g., a standard antidepressant)
-
Apparatus for chronic mild stressors (e.g., wet bedding, restraint tubes, altered light/dark cycle)
-
Sucrose preference test apparatus
-
Forced swim test cylinder
-
Open field arena
Procedure:
-
Induction of CMS:
-
House rats individually and expose them to a variable sequence of mild, unpredictable stressors over a period of 4-6 weeks.
-
Stressors may include: cage tilt, soiled cage, food or water deprivation, overnight illumination, restraint, and exposure to an empty water bottle.
-
Monitor body weight and sucrose consumption weekly to confirm the induction of a depressive-like state.
-
-
Treatment Administration:
-
After the stress induction period, divide the animals into treatment groups (Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Administer the assigned treatment intranasally once daily for 2-4 weeks. Ensure proper administration technique to target the nasal cavity.
-
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): Conduct at baseline (before stress), after stress induction, and weekly during the treatment period. Present rats with two pre-weighed bottles, one with 1% sucrose solution and one with water. Calculate sucrose preference as the percentage of sucrose solution consumed relative to the total fluid intake.
-
Forced Swim Test (FST): Conduct at the end of the treatment period. Place each rat in a cylinder of water from which it cannot escape for a 5-minute session. Record the total duration of immobility.
-
Open Field Test (OFT): Assess general locomotor activity and anxiety-like behavior. Place each rat in the center of an open field arena and record its activity for 5-10 minutes. Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Protocol 2: Pharmacokinetic (PK) and Tissue Distribution Study in Rats
Objective: To determine the systemic exposure and tissue distribution of this compound following intranasal administration.
Materials:
-
Radiolabeled this compound (e.g., [14C]PH10)
-
Adult male Sprague-Dawley rats
-
Intranasal administration device
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue dissection tools
-
Liquid scintillation counter or other appropriate radioactivity detection method
Procedure:
-
Animal Dosing:
-
Administer a single intranasal dose of radiolabeled this compound to each rat.
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animals and collect various tissues, including brain, nasal turbinates, lungs, liver, kidneys, and spleen.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
-
Radioactivity Measurement:
-
Measure the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of this compound (or its metabolites) in each sample based on the specific activity of the radiolabeled compound.
-
Determine key PK parameters for plasma, such as Cmax, Tmax, AUC, and half-life.
-
Calculate the concentration of the compound in different tissues to assess distribution.
-
Protocol 3: Acute and Sub-chronic Toxicity Studies in Rodents
Objective: To evaluate the potential toxicity of this compound after single and repeated intranasal administration.
Materials:
-
This compound nasal spray formulation
-
Vehicle control
-
Male and female rats and mice
-
Standard toxicology observation and recording equipment
Procedure:
-
Acute Toxicity Study:
-
Administer a single, high dose of this compound intranasally to a group of rodents.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
-
Sub-chronic Toxicity Study (e.g., 28-day study):
-
Administer this compound intranasally daily for 28 days at multiple dose levels (low, mid, high) to groups of rodents. A control group will receive the vehicle.
-
Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination.
-
Include a recovery group that is observed for an additional period (e.g., 14 days) after the last dose to assess the reversibility of any findings.
-
-
Data Analysis:
-
Analyze all data for dose-dependent effects and compare with the control group to identify any potential target organs of toxicity.
-
Mandatory Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Itruvone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (PH10) is an investigational, odorless, synthetic neuroactive pherine nasal spray with a novel, rapid-onset mechanism of action for the potential treatment of major depressive disorder (MDD).[1][2] Unlike conventional antidepressants, this compound is designed to be non-systemic. It is administered in microgram-level doses to engage and activate chemosensory neurons in the nasal cavity.[1][3][4] This activation of peripheral neurons triggers neural circuits in the brain, including the olfactory-amygdala pathways, leading to an increase in the activity of the sympathetic autonomic nervous system and the release of catecholamines, which is believed to produce its antidepressant effects. Preclinical studies have shown that this compound is essentially undetectable in the brain and blood plasma following intranasal administration, highlighting its proposed mechanism of action that avoids direct central nervous system (CNS) activity and systemic absorption.
These application notes provide detailed protocols for relevant in vitro and ex vivo assays to characterize the activity of this compound and similar pherine compounds. Given its unique mode of action, standard in vitro assays for CNS drugs are not applicable. The primary focus is on assays that directly measure the activation of nasal chemosensory neurons.
Key In Vitro and Ex Vivo Assays for this compound Activity
The cornerstone for assessing the primary pharmacodynamic effect of this compound is the measurement of electrical activity in the nasal chemosensory epithelium. Additionally, in vitro models of the human nasal epithelium are valuable for secondary characterization, including safety and metabolism studies.
Table 1: Summary of Key Assays for this compound Evaluation
| Assay Name | Description | Key Parameters Measured |
| Electrogram of Nasal Receptors (EGNR) | An ex vivo electrophysiological recording from the nasal chemosensory epithelium to measure the collective electrical response of sensory neurons to a stimulus. This is the most direct measure of this compound's primary activity. | Amplitude and duration of the electrical potential change upon exposure to this compound. |
| Patch-Clamp Electrophysiology on Isolated Nasal Sensory Neurons | A technique to record ion channel activity from individual isolated chemosensory neurons. This can provide detailed mechanistic insights into how this compound activates these cells. | Changes in membrane potential, ion channel currents (e.g., voltage-gated currents), and firing of action potentials. |
| Calcium Imaging of Nasal Sensory Neurons | A fluorescence microscopy-based method to measure changes in intracellular calcium concentration in response to stimuli. This serves as a surrogate for neuronal activation. | Changes in fluorescence intensity, indicating influx of calcium upon neuron activation. |
| Primary Human Nasal Epithelial Cell Culture Assays | In vitro models using primary cells from human nasal biopsies to assess cytotoxicity, metabolism, and barrier integrity. | Cell viability (e.g., using MTT or Alamar Blue assays), metabolic product formation, and transepithelial electrical resistance (TEER). |
Experimental Protocols
Electrogram of Nasal Receptors (EGNR)
This protocol is adapted from methodologies used to assess the activity of pherine compounds.
Objective: To measure the direct depolarizing effect of this compound on the chemosensory neurons of the nasal epithelium.
Materials:
-
Freshly isolated nasal epithelial tissue from a relevant animal model (e.g., rodent) or human biopsy.
-
Artificial cerebrospinal fluid (aCSF) or a suitable buffer for maintaining tissue viability.
-
This compound solutions at various concentrations.
-
Recording and reference electrodes (e.g., Ag/AgCl electrodes).
-
Amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Carefully dissect the nasal septum to expose the vomeronasal organ (VNO) or the main olfactory epithelium.
-
Place the tissue in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 34-37°C).
-
Position the recording electrode on the surface of the chemosensory epithelium and the reference electrode in the bath.
-
Allow the preparation to stabilize and establish a baseline recording.
-
Apply this compound solutions of increasing concentrations to the epithelial surface via the perfusion system for a defined duration.
-
Record the resulting slow negative potential, which reflects the summation of generator potentials from the responding sensory neurons.
-
Perform washout with aCSF between applications to allow the response to return to baseline.
-
Analyze the amplitude and duration of the EGNR for each concentration of this compound.
Data Presentation:
| This compound Concentration | EGNR Amplitude (µV) | EGNR Duration (s) |
| Vehicle Control | ||
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Patch-Clamp Electrophysiology of Isolated Olfactory Sensory Neurons
This protocol is based on established methods for studying the electrophysiological properties of human olfactory sensory neurons.
Objective: To characterize the specific effects of this compound on the ion channels and membrane potential of individual chemosensory neurons.
Materials:
-
Acutely dissociated olfactory sensory neurons from nasal tissue biopsies.
-
Cell culture medium and supplements.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular recording solutions.
-
This compound solutions.
Procedure:
-
Isolate olfactory sensory neurons from fresh nasal tissue using enzymatic and mechanical dissociation.
-
Plate the dissociated cells on coated coverslips and allow them to adhere.
-
Transfer a coverslip to the recording chamber on the microscope of the patch-clamp setup, perfused with extracellular solution.
-
Using a high-magnification objective, identify a healthy-looking neuron.
-
Approach the cell with a fire-polished glass pipette filled with intracellular solution and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline membrane potential and ion channel activity in voltage-clamp or current-clamp mode.
-
Apply this compound to the cell using a local perfusion system.
-
Record changes in holding current, membrane potential, and action potential firing in response to this compound.
-
Analyze the data to determine the specific ion channels modulated by this compound.
Primary Human Nasal Epithelial Cell Culture for Cytotoxicity Assessment
This protocol outlines a general method for establishing primary nasal epithelial cell cultures to assess the safety of nasally administered compounds.
Objective: To evaluate the potential cytotoxic effects of this compound on human nasal epithelial cells.
Materials:
-
Human nasal epithelial cells obtained from biopsies.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Cell culture plates or inserts.
-
This compound solutions at various concentrations.
-
MTT or other viability assay reagents.
-
Plate reader.
Procedure:
-
Establish primary cultures of human nasal epithelial cells from biopsies.
-
Seed the cells in 96-well plates and culture until they reach a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the this compound solutions and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.
Data Presentation:
| This compound Concentration | Cell Viability (%) |
| Vehicle Control | 100 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Concentration 4 |
Visualizations
Signaling Pathway of a Vomeronasal Sensory Neuron
Caption: Proposed signaling cascade in a vomeronasal sensory neuron upon activation by this compound.
Experimental Workflow for EGNR Assay
Caption: Workflow for measuring this compound activity using the Electrogram of Nasal Receptors (EGNR) assay.
Logical Relationship of this compound's Proposed Mechanism of Action
References
- 1. Shedding light on human olfaction: Electrophysiological recordings from sensory neurons in acute slices of olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Vistagen Reports Findings on PH80’s Brain and Autonomic Effects in Women with Menopausal Hot Flashes at The Menopause Society 2025 Annual Meeting | Vistagen Therapeutics, Inc [vistagen.com]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Itruvone (PH10) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and associated protocols for Itruvone (PH10), an investigational neuroactive pherine nasal spray for the treatment of Major Depressive Disorder (MDD). The information is synthesized from published clinical trial data and standard clinical research protocols.
Introduction to this compound (PH10)
This compound is a synthetic, odorless, investigational neuroactive agent administered intranasally at microgram-level doses.[1][2] Its proposed mechanism of action is fundamentally different from all currently approved antidepressants.[2] It is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain associated with antidepressant effects, without requiring systemic absorption or direct activity on neurons in the brain.[1][2] This novel mechanism is believed to involve the regulation of olfactory-amygdala neural circuits, leading to an increase in sympathetic autonomic nervous system activity and the release of catecholamines from the midbrain.
Clinical evidence from a Phase 2A study suggests that this compound has a rapid onset of action, with antidepressant effects observed within the first week of treatment. The FDA has granted Fast Track designation for the investigation of this compound as a potential treatment for MDD.
Proposed Mechanism of Action Signaling Pathway
The proposed mechanism of action for this compound involves a unique pathway that originates in the nasal cavity and modulates brain activity without direct systemic exposure.
Caption: Proposed mechanism of action for this compound (PH10).
Clinical Trial Design: Phase 2A Study Synopsis
The following table summarizes the design of a completed randomized, double-blind, placebo-controlled, parallel-group Phase 2A clinical trial of this compound in patients with MDD.
| Parameter | Description |
| Study Title | A Placebo Controlled Trial of PH10: Test of a New Rapidly Acting Intranasally Administered Antidepressant. |
| Study Phase | Phase 2A. |
| Primary Objective | To evaluate the efficacy of this compound in subjects diagnosed with Major Depressive Disorder. |
| Secondary Objective | To assess the safety and tolerability of intranasally administered this compound. |
| Study Design | Double-blind, randomized, placebo-controlled, 9-week parallel-group trial conducted at a single clinical site. |
| Patient Population | Adults diagnosed with Major Depressive Disorder. |
| Number of Patients | 30 subjects were randomized. |
| Treatment Arms | 1. This compound Low Dose (3.2µ g/day ) 2. This compound High Dose (6.4µ g/day ) 3. Placebo. |
| Route of Administration | Intranasal. |
| Treatment Duration | 8 weeks. |
| Primary Efficacy Endpoint | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score. |
Summary of Clinical Trial Data
Efficacy Results (Phase 2A)
The following table summarizes the key efficacy findings from the Phase 2A clinical trial.
| Endpoint | Placebo Group | This compound Low Dose (3.2µg) | This compound High Dose (6.4µg) | Statistical Significance (High Dose vs. Placebo) |
| Mean HAM-D-17 Reduction at Week 1 | 4.2 points | - | 10.1 points | p = 0.03. |
| Mean HAM-D-17 Reduction at Week 8 (Endpoint) | 10.9 points | - | 17.8 points | p = 0.022. |
| Effect Size vs. Placebo at Week 1 | - | 0.72 | 1.01 | - |
| Effect Size vs. Placebo at Week 8 | - | 0.74 | 0.95 | - |
| Responder Rate at Week 8 | 60% | 90% | 80% | p > 0.05 |
| Remission Rate at Week 8 | 20% | 80% | 60% | - |
Safety and Tolerability (Phase 1 and 2A)
Across Phase 1 and 2A studies, this compound has been well-tolerated with a favorable safety profile.
| Safety Parameter | Findings |
| Serious Adverse Events (SAEs) | No SAEs were reported in the Phase 1 or Phase 2A studies. |
| Discontinuations due to Adverse Events | No discontinuations due to adverse events were reported in the Phase 1 study. |
| Common Adverse Events (Phase 1) | In the Phase 1 study, fatigue and headache were reported in one subject, both were mild and resolved without sequelae. |
| Psychological Side Effects | This compound did not cause psychological side effects such as dissociation or hallucinations. |
| Systemic Exposure | Believed not to require systemic absorption to produce antidepressant effects. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in a clinical trial of this compound, based on the Phase 2A study and standard clinical practices.
Investigational Product Administration Protocol
Objective: To ensure consistent and accurate self-administration of this compound nasal spray.
Materials:
-
This compound (PH10) or placebo nasal spray device.
-
Patient diary for recording administration times.
Procedure:
-
Patient Training: All participants should be thoroughly trained by clinical site staff on the correct technique for nasal spray administration.
-
Dosage: Patients are instructed to administer one spray into each nostril daily.
-
Administration Technique (Standard Procedure):
-
Gently blow the nose to clear the nostrils.
-
Remove the cap from the nasal spray device.
-
Prime the device as instructed (typically with the first use).
-
Tilt the head forward slightly.
-
Insert the tip of the nozzle into one nostril, pointing it slightly toward the outer wall of the nostril.
-
Close the other nostril with a finger.
-
Press the pump to deliver the spray while gently breathing in through the nose.
-
Repeat the procedure for the other nostril.
-
Wipe the nozzle clean and replace the cap.
-
-
Timing: The daily dose should be administered at approximately the same time each day.
-
Documentation: Patients should record the time of each administration in their study diary.
Note: The optimal volume for intranasal administration is typically 100 µl per nostril. Higher volumes may result in runoff.
Efficacy Assessment Protocol: HAM-D-17
Objective: To assess the severity of depressive symptoms at baseline and throughout the study period.
Materials:
-
17-item Hamilton Depression Rating Scale (HAM-D-17) questionnaire.
-
Trained and calibrated raters.
Procedure:
-
Rater Training: All clinicians administering the HAM-D-17 must undergo comprehensive training to ensure consistency and accuracy in scoring. This includes a thorough review of the scoring manual and co-rating sessions.
-
Interview Setting: The assessment should be conducted in a quiet, private, and comfortable setting.
-
Administration: The HAM-D-17 is administered by a trained clinician through a semi-structured interview. The assessment typically takes 20-30 minutes.
-
Scoring: Each of the 17 items is scored on a scale of 0 to 4 or 0 to 2, with higher scores indicating greater severity. The total score ranges from 0 to 52.
-
0-7: Normal range/clinical remission.
-
≥20: Moderate to severe depression (often required for clinical trial entry).
-
-
Schedule of Assessments: The HAM-D-17 should be administered at baseline (pre-treatment), and at specified follow-up visits (e.g., weekly for the first four weeks, then at weeks 6 and 8).
Safety and Tolerability Monitoring Protocol
Objective: To monitor the safety of this compound throughout the clinical trial.
Procedure:
-
Adverse Event (AE) Monitoring: At each study visit, the investigator should question the subject about the occurrence of any AEs since the last visit using non-leading questions. All AEs, regardless of severity or perceived relationship to the study drug, must be recorded.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature should be measured at each study visit.
-
Clinical Laboratory Tests: Blood and urine samples should be collected at screening and at the end of the treatment period for standard hematology, clinical chemistry, and urinalysis.
-
Electrocardiograms (ECGs): ECGs should be performed at screening and at the end of the treatment period to monitor for any cardiac effects.
-
Suicidality Assessment: A validated suicidality rating scale (e.g., the Columbia-Suicide Severity Rating Scale, C-SSRS) should be administered at each study visit.
Clinical Trial Workflow and Logic
The following diagram illustrates a typical workflow for a patient participating in an this compound clinical trial.
Caption: A generalized workflow for an this compound (PH10) clinical trial.
References
Measuring Itruvone's Effects on Neural Circuits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (PH10) is an investigational pherine nasal spray being developed for the treatment of Major Depressive Disorder (MDD). Its proposed mechanism of action is fundamentally different from currently available antidepressants. Administered in microgram-level doses, this compound is designed to act on chemosensory neurons in the nasal passages, which in turn modulate neural circuits in the brain, specifically the olfactory-amygdala pathway. This is thought to lead to an increase in the activity of the limbic-hypothalamic sympathetic nervous system and the release of catecholamines, resulting in a rapid antidepressant effect.[1][2] Notably, this compound is believed to be non-systemic, meaning it does not require absorption into the bloodstream to exert its effects. Preclinical studies have also indicated that this compound does not directly activate GABA-A receptors, distinguishing its mechanism from that of benzodiazepines.
These application notes provide a summary of the key findings on this compound's effects and detailed protocols for preclinical and clinical investigation of its impact on neural circuits.
Data Presentation
Table 1: Summary of Phase 2A Clinical Trial Data for this compound in MDD
| Parameter | Placebo | This compound (3.2 µ g/day ) | This compound (6.4 µ g/day ) |
| Primary Outcome | |||
| Mean reduction in HAM-D-17 score at Week 8 | 10.9 | - | 17.8 |
| p-value vs. Placebo | - | - | 0.02 |
| Secondary Outcome | |||
| Effect Size vs. Placebo at Week 1 | - | 0.72 | 1.01 |
| Effect Size vs. Placebo at Week 8 | - | 0.74 | 0.95 |
Data from "A Placebo Controlled Trial of PH10: Test of a New Rapidly Acting Intranasally Administered Antidepressant".
Table 2: Summary of Pharmacodynamic Effects of this compound on Nasal and Olfactory Bulb Activity
| Parameter | Placebo | This compound (1.6 µg) | This compound (2 x 1.6 µg) |
| Electrogram of Nasal Receptors (EGNR) | |||
| Change in Amplitude (µV) | Baseline | Statistically significant increase | Statistically significant increase |
| Change in Duration (ms) | Baseline | Statistically significant increase | Statistically significant increase |
| Olfactory Bulb Electrogram (EBG) | |||
| Change in Gamma (γ) Band Spectral Power Density | Baseline | Statistically significant increase | Statistically significant increase |
Based on a study in healthy volunteers.
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology on Olfactory Chemosensory Neurons
Objective: To assess the direct effects of this compound on the electrophysiological properties of isolated olfactory chemosensory neurons.
Materials:
-
Primary olfactory chemosensory neuron culture
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution
-
This compound stock solution
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
Methodology:
-
Cell Culture: Culture primary olfactory chemosensory neurons from a suitable animal model (e.g., mouse) on glass coverslips coated with an appropriate substrate to promote adherence.
-
Preparation for Recording:
-
Prepare aCSF and intracellular recording solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Prepare serial dilutions of this compound in aCSF from a stock solution.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Establish a whole-cell patch-clamp configuration on a visually identified olfactory chemosensory neuron.
-
Record baseline membrane potential and firing activity in current-clamp mode.
-
Switch to voltage-clamp mode and record baseline ionic currents.
-
-
This compound Application:
-
Perfuse the recording chamber with different concentrations of this compound in aCSF.
-
Record changes in membrane potential, firing frequency, and ionic currents in response to this compound application.
-
-
Data Analysis:
-
Analyze the recordings to determine the dose-dependent effects of this compound on neuronal excitability and specific ion channels.
-
Protocol 2: Electrogram of Nasal Receptors (EGNR) and Olfactory Bulb Electrogram (EBG) in Human Volunteers
Objective: To measure the in vivo response of the nasal chemosensory epithelium and the olfactory bulb to intranasal this compound administration.
Materials:
-
This compound nasal spray (and placebo control)
-
EEG recording system with high-impedance amplifiers
-
Nasal recording electrodes
-
Scalp EEG electrodes
-
Nasal cannula for controlled air puff delivery
-
Data acquisition and analysis software
Methodology:
-
Subject Preparation:
-
Recruit healthy adult volunteers with no history of olfactory dysfunction.
-
Obtain informed consent.
-
-
Electrode Placement:
-
Place a nasal recording electrode on the olfactory epithelium under endoscopic guidance.
-
Place scalp EEG electrodes according to the 10-20 system, with a focus on frontal and temporal locations for EBG recording.
-
-
Baseline Recording:
-
Record baseline EGNR and EBG activity for a defined period.
-
-
This compound Administration:
-
Administer a single dose of this compound nasal spray or placebo in a double-blind, randomized manner.
-
-
Post-Administration Recording:
-
Continuously record EGNR and EBG for a specified period following administration.
-
-
Data Analysis:
-
Analyze the EGNR for changes in amplitude and duration of the negative potential.
-
Perform spectral analysis on the EBG data to assess changes in the power of different frequency bands, particularly the gamma band.
-
Protocol 3: Phase 2B/3 Clinical Trial for this compound in Major Depressive Disorder
Objective: To evaluate the efficacy and safety of this compound as a treatment for MDD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adult patients diagnosed with MDD according to DSM-5 criteria, with a baseline Hamilton Depression Rating Scale (17-item; HAM-D-17) score of ≥20.
Treatment Arms:
-
This compound 3.2 µ g/day (administered as one spray per nostril)
-
This compound 6.4 µ g/day (administered as two sprays per nostril)
-
Placebo (administered as one or two sprays per nostril to match the active arms)
Duration: 8 weeks of treatment followed by a follow-up period.
Methodology:
-
Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria.
-
Randomization: Randomize eligible participants to one of the three treatment arms.
-
Treatment Administration: Instruct participants to self-administer the nasal spray daily.
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the HAM-D-17 total score at Week 8.
-
Secondary Efficacy Endpoints: Change from baseline in HAM-D-17 at other time points, Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores, and other relevant scales.
-
Safety Assessments: Monitor adverse events, vital signs, and clinical laboratory tests throughout the study.
-
-
Data Analysis:
-
Analyze the primary and secondary efficacy endpoints using appropriate statistical methods (e.g., ANCOVA).
-
Summarize safety data.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for EGNR and EBG recording.
References
Application Notes and Protocols: Investigating Potential Biomarkers for Itruvone's Therapeutic Response in Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (formerly PH10) is an investigational, first-in-class, intranasal pherine therapeutic currently in clinical development for the treatment of Major Depressive Disorder (MDD). Its novel proposed mechanism of action involves the activation of chemosensory neurons in the nasal cavity, which in turn are believed to regulate the olfactory-amygdala neural circuits. This process is thought to increase the activity of the sympathetic autonomic nervous system and stimulate the release of catecholamines from the midbrain, leading to rapid antidepressant effects without requiring systemic absorption.[1][2]
Given this unique, non-systemic mechanism, identifying relevant biomarkers to predict and monitor therapeutic response is a critical step in the clinical development of this compound. This document provides an overview of potential biomarkers and detailed protocols for their assessment, based on the proposed mechanism of action of this compound and established biomarkers in MDD research.
Proposed Mechanism of Action and Potential Biomarkers
This compound's mechanism of action suggests that its antidepressant effects are mediated through a neuro-hormonal cascade initiated in the nasal cavity. This provides a basis for investigating several categories of biomarkers:
-
Neuro-inflammatory Markers: Chronic stress and depression are often associated with a pro-inflammatory state.[3][4] this compound's rapid action on neural circuits could potentially modulate this neuro-inflammatory response.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Hormones: The HPA axis is a central stress response system often dysregulated in MDD. The olfactory-amygdala circuit, targeted by this compound, is known to influence HPA axis activity.
-
Neurotrophic Factors: These molecules are crucial for neuronal survival and plasticity, and their levels are often altered in depression. This compound's stimulation of neural circuits could potentially influence the expression of neurotrophic factors.
-
Catecholamine Levels: The proposed mechanism of this compound directly points to the release of catecholamines.
Quantitative Data from Clinical Trials
The Phase 2A clinical trial of this compound provided quantitative data on its efficacy using the 17-item Hamilton Depression Rating Scale (HAM-D-17).
| Treatment Group | Mean Reduction in HAM-D-17 Score (from baseline) | p-value vs. Placebo |
| Week 1 | ||
| This compound 6.4µg | 10.1 | 0.03 |
| Placebo | 4.2 | - |
| Week 8 | ||
| This compound 6.4µg | 17.8 | 0.02 |
| Placebo | 10.9 | - |
Data from Vistagen's Phase 2A Study of this compound in MDD.
Experimental Protocols
Detailed methodologies for assessing potential biomarkers are provided below. These are generalized protocols and may require optimization for specific clinical trial settings.
Assessment of Neuro-inflammatory Markers: C-Reactive Protein (CRP)
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative determination of CRP in human plasma.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma aliquots at -80°C until analysis.
-
On the day of the assay, thaw plasma samples on ice.
-
Dilute plasma samples 1:1000 with the provided sample diluent.
-
-
ELISA Procedure:
-
Bring all reagents to room temperature.
-
Add 100 µL of diluted standards, controls, and samples to the appropriate wells of the anti-CRP antibody-coated microplate.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with 300 µL of 1X wash buffer per well.
-
Add 100 µL of HRP-conjugated anti-CRP antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells five times with 300 µL of 1X wash buffer per well.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of CRP in the samples by interpolating their absorbance values from the standard curve.
-
Assessment of HPA Axis Function: Salivary Cortisol
Method: Competitive immunoassay for the quantitative determination of cortisol in saliva.
Protocol:
-
Sample Collection:
-
Collect saliva samples at specific time points (e.g., morning, evening) using a standardized collection device (e.g., Salivette®).
-
Instruct participants to avoid eating, drinking, or brushing their teeth for at least 30 minutes before sample collection.
-
Store samples at -20°C until analysis.
-
-
Sample Preparation:
-
Thaw saliva samples at room temperature.
-
Centrifuge the collection tubes to separate the saliva from the absorbent material.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific cortisol immunoassay kit being used. A general procedure is outlined below.
-
Add a specified volume of standards, controls, and saliva samples to the appropriate wells of the antibody-coated microplate.
-
Add the cortisol-enzyme conjugate to each well.
-
Incubate as per the kit's instructions to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength.
-
-
Data Analysis:
-
The concentration of cortisol is inversely proportional to the absorbance.
-
Generate a standard curve and calculate the cortisol concentrations in the samples.
-
Assessment of Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF)
Method: Quantitative Polymerase Chain Reaction (qPCR) for measuring BDNF mRNA expression in whole blood.
Protocol:
-
RNA Extraction:
-
Collect whole blood in PAXgene Blood RNA tubes.
-
Extract total RNA using a commercially available kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
-
-
qPCR Procedure:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for BDNF, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BDNF and the housekeeping gene for each sample.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for biomarker assessment in this compound clinical trials.
Conclusion
The identification of reliable biomarkers for this compound's therapeutic response is essential for optimizing its clinical development and for personalizing treatment for patients with MDD. The potential biomarkers and protocols outlined in this document provide a foundational framework for researchers. Further clinical studies are required to validate the association between these biomarkers and the clinical efficacy of this compound. The non-systemic nature of this compound presents a unique opportunity to explore novel biomarkers that are directly linked to its innovative mechanism of action.
References
- 1. This compound (PH10) | Vistagen's Novel Treatment for Major Depressive Disorder [vistagen.com]
- 2. Vistagen Reports New Preclinical Data Supporting this compound (PH10) Nasal Spray’s Potential Antidepressant Activity via Peripheral Nasal Neurons without Entry into the Brain - BioSpace [biospace.com]
- 3. Neuro-immune Interactions in Inflammation and Host Defense: Implications for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine and Chemokine Regulation of Sensory Neuron Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Itruvone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itruvone, with the developmental code name PH10, is an investigational neuroactive steroid classified as a vomeropherine.[1] Its chemical name is pregn-4-en-20-yn-3-one.[1] It is currently under development by VistaGen Therapeutics as a nasal spray for the potential treatment of major depressive disorder (MDD).[1] this compound's proposed mechanism of action is novel, involving the engagement and activation of chemosensory neurons in the nasal cavity, which in turn modulate neural circuits in the brain associated with depression, without requiring systemic absorption. This document provides detailed application notes and proposed protocols for the laboratory-scale synthesis of this compound, along with a summary of relevant clinical data and a visualization of its proposed signaling pathway.
Chemical Properties
| Property | Value |
| Chemical Name | pregn-4-en-20-yn-3-one |
| Developmental Code | PH10 |
| Molecular Formula | C₂₁H₂₈O |
| Molar Mass | 296.454 g/mol |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 21321-89-1 |
| PubChem CID | 15633961 |
Proposed Synthesis Protocol
While a specific, publicly available, detailed synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on established steroid chemistry, particularly the synthesis of related 17α-ethynyl steroids like ethisterone. The following protocol outlines a potential two-step synthesis starting from progesterone.
Step 1: Oxidation of Progesterone to Androst-4-ene-3,17-dione
This step involves the oxidative cleavage of the acetyl group at the C-17 position of progesterone.
-
Materials:
-
Progesterone
-
Sodium bismuthate (NaBiO₃)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
Dissolve progesterone in glacial acetic acid.
-
Add sodium bismuthate to the solution and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield androst-4-ene-3,17-dione.
-
Step 2: Ethynylation of Androst-4-ene-3,17-dione to yield this compound (pregn-4-en-20-yn-3-one)
This step introduces the ethynyl group at the C-17 position via a nucleophilic addition of an acetylide anion to the 17-keto group. This is a modification of the Favorskii reaction.
-
Materials:
-
Androst-4-ene-3,17-dione
-
Potassium tert-butoxide
-
Dry tetrahydrofuran (THF)
-
Acetylene gas
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve potassium tert-butoxide in dry THF.
-
Cool the solution to 0°C and bubble acetylene gas through it for approximately 30 minutes to form potassium acetylide.
-
Slowly add a solution of androst-4-ene-3,17-dione in dry THF to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cautiously quench it by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
-
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of this compound from progesterone.
Clinical Data Summary
This compound has undergone Phase 1 and Phase 2a clinical trials, primarily evaluating its safety, tolerability, and efficacy in patients with Major Depressive Disorder.
| Trial Phase | Dosage | Primary Outcome Measure | Result |
| Phase 2a | 3.2 µ g/day | Change from baseline in Hamilton Depression Rating Scale (HAM-D-17) score | Statistically significant improvement over placebo. |
| Phase 2a | 6.4 µ g/day | Change from baseline in Hamilton Depression Rating Scale (HAM-D-17) score | Statistically significant improvement over placebo. |
| Phase 1 | Single and multiple doses | Safety and tolerability | Favorable safety and tolerability profile. |
Proposed Signaling Pathway
This compound's mechanism of action is distinct from conventional antidepressants. It is a vomeropherine that acts on chemosensory neurons in the nasal epithelium.
Caption: Proposed mechanism of action for this compound.
Disclaimer
This document is intended for informational purposes for research and development professionals. The synthesis protocol described is a proposed route based on established chemical principles and has not been validated. Laboratory synthesis should only be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions. The information provided is not a substitute for professional medical advice.
References
Application Notes and Protocols for Itruvone (PH10) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itruvone (also known as PH10) is an investigational neuroactive pherine administered as a nasal spray for the potential treatment of Major Depressive Disorder (MDD). Its proposed mechanism of action is fundamentally different from all currently approved antidepressants.[1] this compound is designed to be administered at microgram-level doses and is believed to exert its effects through the activation of chemosensory neurons in the nasal cavity, which in turn modulate neural circuits in the brain associated with depression. A key differentiating feature is that this compound is not believed to require systemic absorption or direct entry into the brain to produce its therapeutic effects, potentially offering a more favorable safety profile. The FDA has granted Fast Track designation for the investigation of this compound as a potential treatment for MDD.
Mechanism of Action
This compound's proposed mechanism involves the engagement of receptors on peripheral chemosensory neurons within the nasal passages. This initial interaction is thought to trigger a cascade of neural signals that regulate the olfactory-amygdala neural circuits. The activation of these circuits is believed to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines in the brain. Preclinical electrophysiology data suggest that this compound's mechanism does not involve the direct activation of GABA-A receptors in the brain.
Signaling Pathway Diagram
Caption: Proposed Mechanism of Action of this compound.
Key Experimental Data
Preclinical Research: Biodistribution
A preclinical study in laboratory rats was conducted to determine the tissue distribution of this compound following intranasal administration.
Experimental Summary: A single intranasal dose of radiolabeled this compound ([14C]PH10) was administered to rats.
Key Findings:
-
This compound was found to be essentially undetectable in the brain.
-
Levels of this compound were also essentially undetectable in most other tissues, including blood and plasma.
-
These findings support the proposed non-systemic mechanism of action, where this compound acts on peripheral nasal neurons without significant entry into the circulatory system or the central nervous system.
Clinical Research: Phase 2A Efficacy in MDD
A randomized, double-blind, placebo-controlled Phase 2A study was conducted to evaluate the efficacy and safety of this compound in patients with Major Depressive Disorder.
Table 1: Summary of Phase 2A Clinical Trial Results for this compound in MDD
| Treatment Group | N | Mean Baseline HAM-D-17 Score | Mean Reduction from Baseline (Week 1) | p-value vs. Placebo (Week 1) | Mean Reduction from Baseline (Week 8) | p-value vs. Placebo (Week 8) | Effect Size (Week 1) | Effect Size (Week 8) |
| This compound 3.2µg | - | - | - | - | - | - | 0.72 | 0.74 |
| This compound 6.4µg | - | - | 10.1 | 0.03 | 17.8 | 0.02 | 1.01 | 0.95 |
| Placebo | - | - | 4.2 | - | 10.9 | - | - | - |
Data sourced from a peer-reviewed article in the British Journal of Pharmaceutical and Medical Research and company press releases.
Experimental Protocols
Protocol 1: Preclinical Biodistribution Study of [14C]PH10 in Rats
Objective: To assess the tissue distribution and brain penetration of this compound following intranasal administration in a rat model.
Materials:
-
Male Sprague-Dawley rats (or similar strain)
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Radiolabeled [14C]this compound (PH10) with a known specific activity
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Vehicle for intranasal administration
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Intranasal administration device (e.g., micropipette)
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Anesthesia (e.g., isoflurane)
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Surgical tools for tissue dissection
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Liquid scintillation counter and appropriate scintillation fluid
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Tissue homogenizer
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Sample vials
Methodology:
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Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
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Dose Preparation: Prepare the dosing solution of [14C]this compound in the vehicle to the desired concentration.
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Administration:
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Anesthetize a rat using isoflurane.
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Administer a single dose of [14C]this compound intranasally. Ensure precise delivery to the nasal cavity.
-
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Time Points: Euthanize cohorts of animals at various time points post-administration (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr).
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Tissue Collection:
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Perform a cardiac puncture to collect blood. Separate plasma via centrifugation.
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Perfuse the animal with saline to remove blood from the tissues.
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Dissect key tissues, including the brain, nasal turbinates, lungs, liver, kidneys, spleen, and muscle.
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Record the weight of each tissue sample.
-
-
Sample Processing:
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Homogenize tissue samples.
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Aliquots of tissue homogenates and plasma are mixed with scintillation fluid.
-
-
Quantification:
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Measure the radioactivity in each sample using a liquid scintillation counter.
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Calculate the concentration of [14C]this compound in each tissue, typically expressed as disintegrations per minute (DPM) per gram of tissue.
-
-
Data Analysis: Compare the concentration of the radiolabeled compound across different tissues and time points to determine the extent of systemic absorption and brain penetration.
References
Application Notes and Protocols for Assessing the Antidepressant Effects of Itruvone (PH10)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for evaluating the antidepressant effects of Itruvone (PH10), an investigational pherine nasal spray with a novel mechanism of action.[1] This document includes its proposed signaling pathway, detailed experimental protocols for preclinical assessment, and a summary of clinical findings.
1. Introduction to this compound (PH10)
This compound is an investigational, synthetic neuroactive pherine nasal spray being developed for the treatment of Major Depressive Disorder (MDD).[1] Administered in microgram-level doses, it is designed to be odorless and tasteless.[1] Its proposed mechanism of action is fundamentally different from all currently approved antidepressant medications. The FDA has granted Fast Track designation for this compound for the potential treatment of MDD.
2. Proposed Mechanism of Action
This compound is designed to work by engaging and activating chemosensory neurons within the nasal cavity. This activation is believed to trigger neural circuits connecting the olfactory system to the amygdala, which in turn may increase the activity of the limbic-hypothalamic sympathetic nervous system and stimulate the release of catecholamines in the midbrain. A key differentiator of this compound is that it is not believed to require systemic absorption or direct activity on neurons in the brain to produce its antidepressant effects. Preclinical studies in laboratory rats have shown that intranasally administered radiolabeled this compound was essentially undetectable in the brain, blood, and plasma, supporting its proposed peripheral mechanism of action.
Preclinical Assessment Protocols
Standard preclinical models of depression can be adapted to evaluate the antidepressant-like effects of intranasally administered this compound.
Forced Swim Test (FST)
The FST is a widely used model to assess behavioral despair in rodents, a state that can be reversed by antidepressant treatment.
Objective: To determine if this compound reduces immobility time in mice or rats subjected to forced swimming.
Materials:
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This compound solution and vehicle control
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Male Swiss mice or Sprague-Dawley rats
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Glass cylinders (25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats)
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Water at 23-25°C
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Video recording and analysis software
Protocol:
-
Acclimation: Acclimate animals to the housing facility for at least one week before testing.
-
Administration: Administer this compound or vehicle intranasally at specified doses (e.g., 1, 3, 10 µg/kg) 30 minutes prior to the test.
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Pre-swim Session (Day 1): Place each animal in the cylinder filled with water (15 cm deep for mice, 30 cm for rats) for a 15-minute pre-swim session.
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Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the cylinders for a 5-minute test session.
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Data Collection: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
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Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Tail Suspension Test (TST)
The TST is another common model for assessing antidepressant efficacy by measuring the duration of immobility when a mouse is suspended by its tail.
Objective: To evaluate the effect of this compound on reducing immobility time in the TST.
Materials:
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This compound solution and vehicle control
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Male C57BL/6J or Swiss mice
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Tail suspension apparatus
-
Adhesive tape
-
Video recording and analysis software
Protocol:
-
Acclimation: House animals in a controlled environment for at least one week.
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Administration: Administer this compound or vehicle intranasally 30-60 minutes before the test.
-
Suspension: Suspend each mouse by its tail using adhesive tape, ensuring the head is approximately 20 cm from the floor.
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Data Collection: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the lack of any limb or body movement, except for respiration.
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Analysis: Compare the mean immobility time across treatment groups using statistical analysis.
Clinical Assessment and Data
Clinical evaluation of this compound in patients with MDD has been conducted to assess its efficacy and safety. The primary endpoint in these studies is often the change in the Hamilton Depression Rating Scale (HAM-D-17) score from baseline.
Phase 2A Clinical Trial Results
A randomized, double-blind, placebo-controlled Phase 2A study of this compound in MDD has been completed.
Study Design:
-
Population: Patients diagnosed with Major Depressive Disorder.
-
Treatment Arms:
-
This compound 3.2 µg
-
This compound 6.4 µg
-
Placebo
-
-
Duration: 8 weeks
Key Findings:
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The this compound 6.4 µg group demonstrated a statistically significant reduction in the mean HAM-D-17 score compared to the placebo group at the end of the 8-week treatment period (p = 0.02).
-
A significant improvement from baseline in the HAM-D-17 score was observed within the first week of treatment for the 6.4 µg group, and this effect was sustained through Week 8.
-
This compound was well-tolerated, with no serious adverse events reported. It did not cause psychological side effects such as dissociation or hallucinations.
Table 1: Mean Reduction in HAM-D-17 Score from Baseline
| Treatment Group | Week 8 Mean Reduction | p-value vs. Placebo |
| This compound 6.4 µg | 17.8 | 0.02 |
| Placebo | 10.9 | - |
Data from a Phase 2A study in MDD.
Table 2: Effect Sizes vs. Placebo
| Treatment Group | Effect Size at Week 1 | Effect Size at Week 8 |
| This compound 3.2 µg | 0.72 | 0.74 |
| This compound 6.4 µg | 1.01 | 0.95 |
Data from a Phase 2A study in MDD.
Phase 1 Clinical Trial
A U.S. Phase 1 study confirmed the safety and tolerability of this compound in healthy adults. The study involved both single and multiple doses. No serious adverse events or discontinuations due to adverse events were reported.
Summary and Future Directions
This compound represents a novel approach to the treatment of MDD with its unique peripheral mechanism of action. The preclinical and clinical data gathered to date suggest a rapid onset of action and a favorable safety profile. Future research will likely focus on larger Phase 2B and Phase 3 trials to further confirm its efficacy and safety in a broader patient population. The protocols outlined in these notes provide a framework for the continued investigation of this compound and similar compounds.
References
Troubleshooting & Optimization
Itruvone Nasal Spray Formulation Technical Support Center
Welcome to the technical support center for Itruvone nasal spray formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a nasal spray for a neuroactive steroid like this compound?
A1: The primary challenges revolve around ensuring the stability, solubility, and effective delivery of the active pharmaceutical ingredient (API) to the target chemosensory neurons in the nasal cavity. Key considerations include preventing degradation of the steroid structure, achieving a uniform and stable suspension, and optimizing the formulation for minimal nasal irritation and maximal retention time.
Q2: How does the non-systemic mechanism of action of this compound influence formulation strategy?
A2: this compound's proposed mechanism involves binding to receptors of peripheral chemosensory neurons in the nasal cavity without requiring systemic absorption. This significantly impacts the formulation strategy by prioritizing localized delivery and retention within the nasal passages. The formulation should be designed to maximize contact time with the nasal mucosa while minimizing systemic uptake.
Q3: What are the critical quality attributes (CQAs) for an this compound nasal spray formulation?
A3: The critical quality attributes for an this compound nasal spray formulation include:
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Assay and Uniformity of Dosage: Ensuring each spray delivers a precise and consistent microgram-level dose.
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Droplet Size Distribution: Optimizing for deposition in the nasal cavity and avoiding inhalation into the lungs.
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Spray Pattern and Plume Geometry: Ensuring a consistent and appropriate area of coverage within the nasal passages.
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pH and Osmolality: Maintaining these parameters within a range that is comfortable for the nasal mucosa to prevent irritation.
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Viscosity: Balancing the need for retention in the nasal cavity with the ability to form a fine mist upon actuation.
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Stability: Ensuring the chemical and physical integrity of the product throughout its shelf life.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound API
Symptoms:
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Visible undissolved particles in the formulation.
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Inconsistent assay results.
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Low bioavailability in preclinical models.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate solvent system | Utilize a co-solvent system. Propylene glycol or ethanol can be effective in solubilizing lipophilic compounds for nasal delivery. |
| API particle size too large | Employ micronization techniques to reduce the particle size of the API, thereby increasing the surface area for dissolution. |
| pH of the formulation is not optimal | Conduct a pH-solubility profile for this compound to identify the pH at which its solubility is maximized. Adjust the formulation pH accordingly using appropriate buffers like phosphate or citrate buffers. |
| Insufficient surfactant concentration | Incorporate a non-ionic surfactant such as Polysorbate 80 to enhance the wetting and solubilization of the API. |
Issue 2: Formulation Instability and Degradation
Symptoms:
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Decrease in API concentration over time.
-
Formation of impurities.
-
Changes in color or odor.
-
Phase separation or precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of the API | Include an antioxidant such as ethylenediaminetetraacetic acid (EDTA) in the formulation. |
| Microbial contamination | Add a preservative like benzalkonium chloride to prevent microbial growth. |
| pH shift during storage | Optimize the buffer system to ensure stable pH throughout the product's shelf life. |
| Exposure to light | Package the formulation in light-protective containers, such as amber glass vials. |
Issue 3: Nasal Irritation in Preclinical Models
Symptoms:
-
Signs of discomfort in animal models upon administration.
-
Histological evidence of damage to the nasal mucosa.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-physiological pH or osmolality | Adjust the pH to be within the nasal physiological range (4.5-6.5) and use tonicity-adjusting agents like sodium chloride to make the formulation isotonic. |
| Irritating excipients | Review the excipient profile and replace any known irritants with more biocompatible alternatives. For instance, some preservatives can be irritating at higher concentrations. |
| High concentration of co-solvents | Minimize the concentration of co-solvents like ethanol to the lowest effective level. |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
-
Objective: To determine the pH at which this compound exhibits maximum solubility.
-
Materials: this compound API, a series of buffer solutions (pH 3-8), a suitable analytical method for quantifying this compound (e.g., HPLC-UV).
-
Method:
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Prepare saturated solutions of this compound in each buffer solution by adding an excess of the API to each buffer.
-
Agitate the solutions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved API.
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Analyze the concentration of this compound in the filtrate of each sample using a validated analytical method.
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Plot the solubility of this compound as a function of pH.
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Protocol 2: Droplet Size Distribution Analysis
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Objective: To characterize the droplet size distribution of the this compound nasal spray.
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Materials: this compound nasal spray product, laser diffraction particle size analyzer.
-
Method:
-
Set up the laser diffraction instrument according to the manufacturer's instructions for nasal spray analysis.
-
Actuate the nasal spray pump at a fixed distance from the laser beam, ensuring the spray plume passes through the measurement zone.
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Record the droplet size distribution data, including D10, D50, D90, and the span.
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Repeat the measurement multiple times to ensure reproducibility.
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Signaling Pathways and Workflows
Caption: Proposed Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Formulation.
Optimizing Itruvone dosage for efficacy
Itruvone Technical Support Center
Disclaimer: The following information is provided for a fictional compound, "this compound," a hypothetical RAK2 kinase inhibitor, to illustrate the creation of a technical support resource. The real investigational drug known as this compound (PH10) has a different mechanism of action and therapeutic indication.[1][2] The data and protocols presented here are for exemplary purposes only.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a potent, ATP-competitive inhibitor of the Receptor-Associated Kinase 2 (RAK2). RAK2 is a receptor tyrosine kinase that, upon activation by its ligand (Proliferation and Angiogenesis Factor, PAF), initiates downstream signaling through the NF-κB and MAPK pathways, promoting cell proliferation and survival.[3][4] this compound blocks the catalytic activity of RAK2, thereby inhibiting these oncogenic signals.
2. In which experimental systems is this compound expected to be active? this compound is designed for efficacy in cancer models with demonstrated hyperactivation of the PAF/RAK2 signaling axis. Activity is predicted in cell lines and xenograft models with high RAK2 expression or gain-of-function mutations. We recommend screening a panel of cell lines to identify the most sensitive models for your experiments.
3. How should I prepare and store this compound? For in vitro use, prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh formulations for animal dosing.
4. What are the common off-target effects to be aware of? While this compound is highly selective for RAK2, high concentrations (>10 µM) may show inhibitory activity against structurally related kinases. If you observe unexpected cellular phenotypes, consider performing a kinome-wide selectivity screen or testing key proteins in related pathways via western blot to rule out off-target effects.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability/Precipitation | Check the solubility of this compound in your specific cell culture media. Ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic. Visually inspect for precipitate under a microscope. | The compound remains in solution, ensuring accurate target engagement. |
| High Serum Concentration | High protein content in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Perform assays in low-serum (0.5-2%) media or serum-free media for a short duration (4-24h). | Increased apparent potency (lower IC50) due to higher bioavailability of the inhibitor. |
| Cell Line Insensitivity | The selected cell line may not depend on RAK2 signaling for survival. Confirm RAK2 expression and phosphorylation status (activation) via Western Blot or qPCR in your cell model. | Confirmation that the target is present and active, validating the cell model choice. |
| High ATP Concentration in Assay | In biochemical assays, using ATP concentrations significantly above the Km can reduce the apparent potency of ATP-competitive inhibitors. | Use an ATP concentration at or near the Km for RAK2 to obtain a more accurate IC50 value. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics (PK) | The compound may be rapidly metabolized or cleared in vivo. Conduct a pilot PK study to measure plasma and tumor exposure levels. | Determine the half-life and maximum concentration (Cmax) to optimize the dosing schedule and ensure sufficient target coverage. |
| Inadequate Target Inhibition | The administered dose may be insufficient to inhibit RAK2 within the tumor tissue. Collect tumor samples post-treatment and perform a pharmacodynamic (PD) assay (e.g., Western Blot for phosphorylated RAK2) to assess target engagement. | A clear, dose-dependent reduction in the target's phosphorylation status confirms in vivo target inhibition. |
| Activation of Compensatory Pathways | Chronic inhibition of the RAK2 pathway may lead to the upregulation of alternative survival pathways. Analyze treated tumor samples for the activation of other signaling pathways (e.g., PI3K/AKT). | Identification of resistance mechanisms that could inform the design of combination therapy studies. |
Quantitative Data Summary
The following table summarizes the mean inhibitory concentration (IC50) of this compound against a panel of cancer cell lines with varying RAK2 expression levels.
| Cell Line | Cancer Type | RAK2 Expression (Relative) | This compound IC50 (nM) |
| PANC-1 | Pancreatic | High | 85 |
| A549 | Lung | Medium | 450 |
| MCF-7 | Breast | Low | > 10,000 |
| U-87 MG | Glioblastoma | High | 120 |
Signaling Pathway and Workflow Diagrams
Caption: The RAK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Major Depressive Disorder Treatment | Vistagen's this compound (PH10) [vistagen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. IRAK2, an Immune and Radiation-Response Gene, Correlates with Advanced Disease Features but Predicts Higher Post-Irradiation Local Control in Non-Metastatic and Resected Oral Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK2-NF-κB signaling promotes glycolysis-dependent tumor growth in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Itruvone Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itruvone. The information is designed to help overcome common limitations and challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound (also known as PH10) is an investigational neuroactive pherine nasal spray. Its proposed mechanism of action is novel and does not rely on systemic absorption to achieve its effects. It is designed to be administered in microgram-level doses to engage and activate chemosensory neurons in the nasal cavity. This activation is believed to regulate the olfactory-amygdala neural circuits, leading to an increase in sympathetic autonomic nervous system activity and the release of catecholamines from the midbrain, which produces antidepressant effects.[1]
Q2: What are the primary challenges in developing in vitro models for this compound research?
A2: A significant challenge is the lack of standardized in vitro models that can fully replicate the complex, three-dimensional environment of the nasal cavity and the subsequent neural circuits.[2] Creating a co-culture system of chemosensory neurons and other relevant cell types that accurately mimics the in vivo architecture and cell-to-cell interactions is difficult.[3] Furthermore, ensuring the physiological relevance of these models to human depression is a well-documented limitation in the field.[2][4]
Q3: Are there established cell lines suitable for studying this compound's effects on chemosensory neurons?
A3: While there are no commercially available cell lines specifically validated for this compound research, researchers can adapt protocols for culturing primary olfactory sensory neurons or induced pluripotent stem cell (iPSC)-derived sensory-like neurons. However, maintaining the purity and long-term viability of these cultures can be challenging.
Q4: What are the key considerations for in vivo studies of this compound in animal models?
A4: The primary consideration for in vivo studies is the accurate and consistent delivery of this compound to the olfactory region of the nasal cavity in animal models, such as rodents. The anatomy of the nasal cavity in rodents differs significantly from that of humans, which can affect the deposition and absorption of nasally administered compounds. It is crucial to use and validate a precise delivery technique to ensure that the compound reaches the intended target and to minimize systemic absorption or drainage into the lungs and stomach.
Troubleshooting Guides
In Vitro Model Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low viability of primary chemosensory neuron cultures | Harsh dissociation process; Suboptimal culture medium; Contamination (mycoplasma, bacteria, fungi) | Use a gentle enzymatic dissociation method; Optimize the culture medium with appropriate growth factors; Regularly test for and eliminate contamination. |
| Inconsistent cellular response to this compound | High passage number of cell lines leading to genetic drift; Variability in cell seeding density; Inconsistent this compound concentration or application method | Use low-passage number cells; Optimize and standardize cell seeding density for all experiments; Ensure accurate and consistent preparation and application of this compound solutions. |
| Difficulty in establishing a functional olfactory-amygdala co-culture model | Lack of appropriate trophic support between cell types; Inadequate 3D culture environment | Supplement the culture medium with factors that promote neuronal survival and synaptogenesis; Utilize 3D culture systems like hydrogels or microfluidic devices to better mimic the in vivo environment. |
| High background signal in fluorescence-based assays | Autofluorescence of cells or culture medium; Non-specific binding of fluorescent probes | Use a medium with low background fluorescence; Include appropriate controls to measure and subtract background fluorescence; Optimize washing steps to remove unbound probes. |
In Vivo Model Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral outcomes | Inconsistent intranasal administration technique; Animal stress due to handling; Improper dose or formulation | Utilize a catheter-based or other precise intranasal delivery method to target the olfactory epithelium; Acclimate animals to handling and the administration procedure to reduce stress; Optimize the dose and formulation of this compound for the specific animal model. |
| Evidence of systemic exposure despite intended local action | Incorrect administration leading to swallowing of the dose; High dose volume causing runoff into the systemic circulation | Refine the intranasal delivery technique to minimize drainage into the pharynx; Administer the dose in small, repeated droplets to allow for absorption in the nasal cavity. |
| Difficulty in confirming target engagement in the brain | Lack of sensitive biomarkers for the olfactory-amygdala pathway activation; Insufficient dose reaching the target site | Develop and validate biomarkers, such as changes in neurotransmitter levels or immediate early gene expression in the amygdala; Confirm the deposition of a fluorescently labeled tracer in the olfactory epithelium in a pilot study. |
| Poor translation of results from animal models to human clinical trials | Fundamental neurobiological differences between species; The animal model does not accurately reflect the complexity of major depressive disorder in humans | Use a battery of behavioral tests to assess different aspects of depression-like behavior; Acknowledge the inherent limitations of the animal model in the interpretation of the data. |
Experimental Protocols
General Protocol for Culturing Primary Olfactory Sensory Neurons
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Tissue Dissociation: Euthanize a neonatal rodent and dissect the olfactory epithelium.
-
Enzymatic Digestion: Incubate the tissue in a dissociation solution (e.g., dispase followed by papain) to separate the cells.
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Cell Plating: Plate the dissociated cells onto coated culture dishes (e.g., with poly-L-lysine and laminin).
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Culture Maintenance: Culture the cells in a defined neuron culture medium supplemented with growth factors.
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Purity Enhancement: To reduce the number of non-neuronal cells, a short-term treatment with a mitotic inhibitor (e.g., FdU) can be applied after the neurons have adhered and started to extend neurites.
General Protocol for Intranasal Administration in Rodents
-
Animal Acclimation: Handle the animals for several days prior to the experiment to reduce stress.
-
Anesthesia (Optional but recommended for precision): Lightly anesthetize the animal to prevent movement during administration.
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Positioning: Place the animal in a supine position with its head tilted back at a 45-degree angle.
-
Administration: Using a micropipette or a specialized catheter, slowly administer a small volume (e.g., 3-6 µL per nostril) of the this compound solution into one nostril, allowing the animal to inhale. Pause between droplets.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia (if used).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Are in vitro and in silico approaches used appropriately for animal-based major depressive disorder research? | PLOS One [journals.plos.org]
- 3. biocompare.com [biocompare.com]
- 4. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
Itruvone Stability and Experimental Use: Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on handling the novel kinase inhibitor, Itruvone. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges and ensure reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound to maintain its stability and activity.
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: For optimal stability and solubility, it is highly recommended to prepare high-concentration stock solutions of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a suitable solvent for creating stock solutions of many hydrophobic compounds intended for biological assays.[1]
Q2: How should I store this compound powder and its stock solutions to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of this compound.[1] Both the solid powder and DMSO stock solutions should be stored at -20°C, desiccated, and protected from light. Repeated freeze-thaw cycles should be avoided as they can degrade the compound; it is best practice to aliquot stock solutions into smaller, single-use volumes.[2]
Q3: My this compound solution turned a slight yellow color after being left on the benchtop. What does this indicate?
A3: A color change in your this compound solution often indicates degradation, likely due to light exposure or oxidation. To ensure the integrity of your results, it is recommended to discard the colored solution and prepare a fresh dilution from a properly stored, frozen stock immediately before use.
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A4: While this can be cell-line dependent, a final DMSO concentration of 0.1% is generally considered safe and well-tolerated by most cell lines. It is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls, to avoid introducing solvent-induced artifacts.[3] Concentrations between 0.5% and 1% may be cytotoxic to some cells or cause off-target effects.
Q5: Can I prepare a working solution of this compound in an aqueous buffer like PBS for my experiments?
A5: this compound has very poor stability in aqueous solutions, especially at neutral or alkaline pH. Preparing working solutions in aqueous buffers is not recommended for incubations longer than one hour. For cell-based assays, it is best to perform serial dilutions in 100% DMSO and then add the final, small volume directly to the cell culture medium, ensuring rapid mixing.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during experiments with this compound, focusing on issues related to its stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicate wells or experiments. | 1. Compound Degradation: this compound may be degrading in the aqueous assay medium over the course of the experiment. 2. Pipetting Inaccuracy: Inconsistent volumes of the inhibitor are being added. 3. Cell Health Variability: Cells are not healthy or are at different densities. | 1. Prepare Fresh Dilutions: Always make fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Do not store working solutions in aqueous media. 2. Verify Pipette Calibration: Ensure pipettes are calibrated. Use a multichannel pipette for adding the compound to minimize timing differences between wells. 3. Standardize Cell Seeding: Ensure a homogenous cell suspension before plating and use cells that are in the logarithmic growth phase. |
| This compound precipitates out of solution when added to cell culture media. | 1. Exceeded Aqueous Solubility: The final concentration of this compound is too high for the aqueous environment. 2. High Final DMSO Concentration: While DMSO helps, too high a final concentration can also cause issues. | 1. Lower Final Concentration: Try using a lower final concentration of this compound in your assay. 2. Use Serial Dilution: Prepare a serial dilution in DMSO. Add a small volume (e.g., 1 µL) of the concentrated DMSO stock to a larger volume (e.g., 1 mL) of media and mix vigorously. |
| Observed loss of compound potency over time in a multi-day experiment. | Hydrolytic Degradation: this compound is likely undergoing hydrolysis in the aqueous culture medium, reducing the effective concentration of the active compound. | For multi-day experiments, replenish the media with freshly prepared this compound every 24 hours to maintain a consistent, effective concentration. |
| High background signal in fluorescence-based assays. | 1. Compound Interference: this compound itself might be autofluorescent at the wavelengths used. 2. Insufficient Washing/Blocking: This can lead to non-specific signals. | 1. Run a Compound-Only Control: Include wells with this compound in media but without cells to check for autofluorescence. 2. Optimize Assay Protocol: Ensure all wash and blocking steps are performed thoroughly according to the assay protocol. |
Section 3: Stability Data Summary
The stability of this compound was assessed in various solvents and conditions. The percentage of intact this compound remaining was quantified by HPLC-UV after incubation.
| Condition | Incubation Time | % this compound Remaining |
| 10 mM in 100% DMSO | 24 hours at Room Temp (Light Protected) | 99.5% |
| 10 µM in PBS (pH 7.4) | 2 hours at 37°C | 65.3% |
| 10 µM in PBS (pH 7.4) | 8 hours at 37°C | 21.8% |
| 10 µM in DMEM + 10% FBS | 8 hours at 37°C | 45.7% |
| 10 µM in PBS (pH 5.0) | 8 hours at 37°C | 88.2% |
Section 4: Key Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-UV
This protocol provides a standardized method for quantifying the degradation of this compound under various experimental conditions. This type of stability-indicating HPLC method is crucial for drug development.
1. Materials and Reagents:
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This compound powder
-
HPLC-grade DMSO, Acetonitrile (ACN), and water
-
Formic Acid (FA)
-
Phosphate Buffered Saline (PBS)
-
HPLC system with UV detector (set to 280 nm) and a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in 100% DMSO.
-
Test Solutions (e.g., 10 µM in PBS): Dilute the 10 mM stock solution into the desired aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 10 µM. Prepare immediately before incubation.
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-1 min: 10% Mobile Phase B
-
1-5 min: Linear gradient from 10% to 95% Mobile Phase B
-
5-7 min: Hold at 95% Mobile Phase B
-
7-8 min: Return to 10% Mobile Phase B
-
8-10 min: Re-equilibration at 10% Mobile Phase B
-
4. Experimental Procedure:
-
Prepare the test solution (e.g., 10 µM this compound in PBS).
-
Immediately inject a sample to get the "Time 0" reading (t=0).
-
Incubate the remaining test solution at the desired temperature (e.g., 37°C).
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At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system.
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Record the peak area of the intact this compound peak at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
Percentage Remaining = (Peak Area at time t / Peak Area at t=0) * 100
Section 5: Visual Guides and Workflows
This section provides diagrams to visualize key processes related to this compound's mechanism and handling.
References
Mitigating potential side effects of Itruvone in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects during studies involving Itruvone (PH10).
Introduction to this compound's Mechanism and Safety Profile
This compound is an investigational neuroactive pherine nasal spray being developed for the potential treatment of Major Depressive Disorder (MDD). Its proposed mechanism of action is fundamentally different from all currently approved antidepressants.[1] Administered in microgram-level doses, this compound is designed to engage and activate chemosensory neurons in the nasal cavity. This activation is believed to stimulate neural circuits in the brain, leading to antidepressant effects, without requiring systemic absorption or direct activity on neurons within the brain. This novel, non-systemic mechanism is a key factor in its favorable safety profile, potentially avoiding side effects associated with oral antidepressants and ketamine-based therapies.
Troubleshooting Guide & FAQs
Q1: What are the most common side effects observed with this compound in clinical studies?
A1: this compound has been generally well-tolerated in clinical trials. In a U.S. Phase 1 study with healthy adults, there were no serious adverse events (SAEs) or discontinuations due to adverse events. Only two mild adverse events, fatigue and headache, were reported in a single subject and resolved without issue. A Phase 2A study in patients with MDD also reported no SAEs and found that this compound did not cause psychological side effects like dissociation or hallucinations.
Q2: A participant in our study is reporting a headache after administration. What is the recommended course of action?
A2: While headaches have been reported, they have been characterized as mild in severity. Standard operating procedures for clinical trials should be followed. This includes:
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Documentation: Record the incidence, severity, and duration of the headache in the participant's case report form.
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Monitoring: Continue to monitor the participant for any changes in the severity or characteristics of the headache, as well as for the emergence of any other potential adverse events.
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Follow-up: Assess the participant at subsequent visits to see if the headache was transient or persistent.
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Unblinding and Reporting: If the headache is severe or persistent, follow the study's protocol for unblinding and reporting adverse events to the institutional review board (IRB) and sponsor.
Q3: Are there any known contraindications or drug-drug interactions for this compound?
A3: The available search results do not detail specific contraindications or drug-drug interaction studies. However, the non-systemic mechanism of action suggests a lower potential for drug-drug interactions compared to systemically absorbed medications. Preclinical studies in rats showed that intranasally administered this compound was essentially undetectable in the brain, blood, and plasma, further supporting limited systemic exposure. Researchers should still maintain a detailed log of all concomitant medications for each participant.
Q4: Does this compound have any abuse potential or cause withdrawal symptoms?
A4: The documentation reviewed does not indicate concerns about abuse potential or withdrawal symptoms. The mechanism of action, which does not involve direct activity on CNS neurons in the brain in the same way as many traditional antidepressants, may reduce the likelihood of such effects.
Q5: How should we monitor for potential nasal irritation?
A5: Although not reported as a significant side effect, local administration in the nasal cavity warrants monitoring for potential irritation.
-
Baseline Assessment: Before the first administration, perform a basic nasal examination to document any pre-existing conditions.
-
Participant Reporting: Instruct participants to report any instances of nasal discomfort, stinging, or unusual discharge.
-
Follow-up Examination: At scheduled study visits, inquire about any nasal symptoms and, if warranted, perform a visual inspection of the nasal passages.
Quantitative Data Summary
Table 1: Reported Adverse Events in a U.S. Phase 1 Study
| Adverse Event | Severity | Incidence | Outcome |
| Fatigue | Mild | 1 subject | Resolved |
| Headache | Mild | 1 subject | Resolved |
| Data from a randomized, double-blind, placebo-controlled clinical study in healthy adult subjects. |
Table 2: Efficacy Results from Phase 2A Study in MDD (8 Weeks)
| Treatment Group | Mean HAM-D-17 Reduction from Baseline (Week 8) | p-value vs. Placebo | Effect Size (Week 8) |
| This compound 6.4 µg | 17.8 | 0.02 | 0.95 |
| This compound 3.2 µg | Not specified | Not specified | 0.74 |
| Placebo | 10.9 | N/A | N/A |
| HAM-D-17: 17-item Hamilton Depression Scale. Data from a randomized, double-blind, placebo-controlled parallel design study. |
Experimental Protocols
Detailed experimental protocols are proprietary and typically found within full clinical trial publications. The following are summaries based on publicly available information.
U.S. Phase 1 Clinical Trial Protocol Summary
-
Objective: To investigate the safety and tolerability of single and multiple doses of this compound nasal spray in healthy adults.
-
Design: A single-center, randomized, double-blind, placebo-controlled study.
-
Population: Healthy adult subjects.
-
Primary Endpoints: Safety and tolerability, monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.
-
Methodology: Participants were randomized to receive either this compound nasal spray or a placebo. Data on adverse events were collected throughout the treatment period.
Phase 2A Clinical Trial Protocol Summary
-
Objective: To evaluate the efficacy and safety of this compound as a stand-alone treatment for MDD.
-
Design: A randomized, double-blind, placebo-controlled, parallel-design study.
-
Population: Patients diagnosed with Major Depressive Disorder.
-
Intervention: Daily intranasal administration of this compound (3.2µg and 6.4µg) or placebo for 8 weeks.
-
Primary Endpoint: Change from baseline in the 17-item Hamilton Depression Scale (HAM-D-17) score at Week 8.
-
Methodology: Efficacy was assessed at multiple time points, including after one week and at the eight-week endpoint. Safety was monitored throughout the study.
Preclinical Tissue Distribution Study
-
Objective: To determine the distribution of this compound after intranasal administration.
-
Model: Laboratory rats.
-
Methodology: A single intranasal dose of radiolabeled this compound ([14C]PH10) was administered. Tissues, including the brain, blood, and plasma, were subsequently analyzed for the presence of the radiolabeled compound.
Visualizations
Caption: Proposed non-systemic mechanism of action for this compound.
Caption: Generalized workflow for this compound clinical trials.
References
How to improve the bioavailability of intranasal Itruvone
Technical Support Center: Intranasal Itruvone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of intranasal this compound in experimental settings. The focus is on strategies to improve local bioavailability at the target site within the nasal cavity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound (also known as PH10) is an investigational, odorless, synthetic neuroactive pherine administered as a nasal spray for the potential treatment of Major Depressive Disorder (MDD).[1][2][3] Its proposed mechanism of action is fundamentally different from all currently approved antidepressants.[1][2] It is designed to be administered at microgram-level doses to engage and activate chemosensory neurons in the nasal cavity. This activation is believed to regulate the olfactory-amygdala neural circuits, which in turn increases the activity of the sympathetic autonomic nervous system and the release of catecholamines from the midbrain, producing antidepressant effects.
Q2: Why is intranasal delivery the chosen route of administration for this compound?
A2: The intranasal route is essential for this compound's mechanism of action. It allows for direct targeting of chemosensory neurons located in the nasal epithelium. This localized targeting is designed to initiate a rapid-onset pharmacological effect without requiring the drug to enter the systemic circulation.
Q3: Does this compound need to be absorbed into the bloodstream (systemic absorption) to be effective?
A3: No. According to the developer, Vistagen, this compound's novel mechanism does not require systemic absorption or direct activity on neurons in the brain to produce its antidepressant effects. This is a key differentiator from oral antidepressants and ketamine-based therapies, potentially avoiding systemic side effects and drug-drug interactions.
Q4: What does "improving bioavailability" mean for a locally acting drug like this compound?
A4: For this compound, "improving bioavailability" refers to maximizing its local concentration and residence time at the site of action—the chemosensory neurons in the nasal cavity—rather than enhancing its absorption into the bloodstream. The primary goal is to ensure that a sufficient amount of the active substance is available at the target receptors for an adequate duration to trigger the desired neural signaling cascade.
Troubleshooting Guide
Issue 1: Low or variable efficacy observed in preclinical models.
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Potential Cause: Insufficient residence time of the formulation in the nasal cavity due to rapid mucociliary clearance (MCC). The natural cleaning mechanism of the nasal passages can remove the formulation in as little as 15-20 minutes.
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Troubleshooting Steps:
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Incorporate Mucoadhesive Excipients: Introduce polymers that adhere to the nasal mucus layer, thereby increasing the formulation's contact time with the epithelium. Chitosan, a biocompatible and biodegradable polymer, is known for its mucoadhesive properties. Other options include poloxamers, gellan gum, and cellulose derivatives like HPMC.
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Increase Formulation Viscosity: A higher viscosity can slow down clearance. However, excessively high viscosity might hinder drug diffusion from the formulation, so optimization is critical. Thermoresponsive gels (e.g., using poloxamers) that are liquid at room temperature but form a gel at body temperature can be highly effective.
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Control Formulation pH: The pH of the formulation should be optimized to be non-irritating, typically between 5.0 and 6.5, to avoid stimulating excess mucus secretion and clearance.
-
Issue 2: High variability in results between experimental subjects.
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Potential Cause: Inconsistent deposition of the nasal spray within the nasal cavity. The site of deposition significantly affects clearance rates and local drug concentration.
-
Troubleshooting Steps:
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Standardize Administration Technique: Ensure that the spray device is inserted to a consistent depth and angle in all subjects. The volume administered per nostril should also be precise, typically between 25 and 200 µL.
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Characterize the Spray Device: Analyze the spray plume geometry and droplet size distribution. A narrow plume may lead to anterior deposition and rapid clearance, while an excessively wide plume may result in drug loss from the nostril.
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Select an Appropriate Animal Model: Be aware of the anatomical and physiological differences between animal models and humans. Small animals like rats are suitable for initial absorption and formulation screening, while larger animals like rabbits or sheep may be better for pharmacokinetic studies due to their larger nasal cavities.
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Issue 3: Poor drug release from the formulation.
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Potential Cause: The physicochemical properties of the formulation are hindering the diffusion of this compound to the nasal mucosa.
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Troubleshooting Steps:
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Optimize Drug Solubility: Although this compound is administered in microgram doses, ensuring it remains solubilized in the formulation is key. For poorly soluble compounds, solubilizing agents like cyclodextrins can be employed. Cyclodextrins can enhance the aqueous solubility of lipophilic drugs.
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Evaluate Excipient Interactions: Ensure that the chosen excipients do not negatively interact with this compound to reduce its availability. For instance, high concentrations of viscosity-enhancing polymers can trap the drug and slow its release.
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Consider Advanced Formulations: For challenging delivery problems, explore advanced drug delivery systems such as nanoparticles, liposomes, or microemulsions, which can protect the drug and modify its release profile.
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Data Presentation: Excipients for Enhancing Nasal Residence Time
The following table summarizes common excipients used to improve local drug availability in the nasal cavity. The quantitative values are representative examples from intranasal delivery studies of various drugs and should be used as a starting point for formulating this compound.
| Excipient Class | Example | Typical Concentration (%) | Mechanism of Action | Potential Impact on Bioavailability/Residence Time | Reference |
| Mucoadhesive Polymers | Chitosan | 0.2 - 0.5 | Interacts with mucus via electrostatic forces, opening tight junctions. | Increases residence time and enhances permeation. | |
| Sodium Alginate | 1.0 - 3.0 | Forms a gel in the presence of calcium ions in nasal fluid. | Significantly prolongs contact time with the nasal mucosa. | ||
| Viscosity Enhancers | HPMC | 0.5 - 2.0 | Increases the viscosity of the formulation. | Slows mucociliary clearance, increasing absorption time. | |
| In-Situ Gelling Agents | Poloxamer 407 | 15 - 25 | Undergoes a temperature-dependent sol-gel transition. | Forms a gel at body temperature, trapping the drug for sustained release. | |
| Permeation Enhancers | Cyclodextrins | 1.0 - 10.0 | Increase drug solubility; transiently open tight junctions. | Can increase relative bioavailability significantly (e.g., DHEM bioavailability increased to 25% vs. 8% oral). |
Experimental Protocols
Protocol 1: Preparation of a Thermoresponsive, Mucoadhesive this compound Nasal Gel
This protocol describes the preparation of an in situ gelling formulation using Poloxamer 407 and Chitosan.
Materials:
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This compound (as supplied)
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Poloxamer 407
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Chitosan (low molecular weight)
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Acetic acid
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Purified water
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Phosphate buffered saline (PBS), pH 6.0
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Magnetic stirrer and cold plate
Methodology:
-
Prepare Chitosan Solution: Dissolve 0.5% (w/v) Chitosan in a 1% (v/v) acetic acid solution with gentle stirring until a clear solution is formed.
-
Prepare Poloxamer Solution (Cold Method): Place the required volume of purified water in a beaker on a cold plate. Slowly add 20% (w/v) Poloxamer 407 to the cold water with continuous stirring. Keep the solution refrigerated (4°C) until the Poloxamer is fully dissolved (can take several hours).
-
Combine Solutions: Slowly add the Chitosan solution to the cold Poloxamer solution under constant stirring.
-
Incorporate this compound: Accurately weigh the required amount of this compound for the target microgram-level dose and dissolve it in a small volume of the appropriate solvent. Add this drug solution dropwise to the polymer solution while stirring.
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pH Adjustment: Adjust the final pH of the formulation to between 5.5 and 6.0 using a dilute NaOH or HCl solution.
-
Final Volume: Add purified water to reach the final target volume.
-
Characterization: Store the formulation at 4°C. Before use, evaluate its properties, including gelation temperature (should be between 30-35°C) and viscosity.
Protocol 2: Ex Vivo Nasal Mucosa Permeation Study
This protocol evaluates the permeation of this compound from different formulations across excised animal nasal mucosa.
Materials:
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Franz diffusion cells
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Excised animal nasal mucosa (e.g., from sheep or rabbit)
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Prepared this compound formulations
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Phosphate buffered saline (PBS), pH 7.4 (receptor medium)
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Analytical equipment for quantifying this compound (e.g., HPLC-MS/MS)
Methodology:
-
Tissue Preparation: Obtain fresh nasal mucosa from an appropriate animal model. Carefully separate the mucosa from the underlying cartilage and bone.
-
Cell Setup: Mount the excised nasal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
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Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4) and ensure no air bubbles are trapped beneath the tissue. The medium should be continuously stirred.
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Donation: Apply a precise volume (e.g., 200 µL) of the this compound formulation to the mucosal surface in the donor compartment.
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Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and immediately replace with an equal volume of fresh, pre-warmed PBS.
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Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Mandatory Visualizations
Caption: Proposed signaling pathway of intranasal this compound.
Caption: Experimental workflow for optimizing an this compound formulation.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Best practices for long-term storage of Itruvone
This technical support center provides guidance on the best practices for the long-term storage and handling of Itruvone (PH10), an investigational neuroactive steroid. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
While specific long-term stability data for this compound is not publicly available, general guidance for similar neurosteroid compounds suggests storage in a cool, controlled environment. One supplier of this compound for research purposes recommends storage at room temperature for shipments within the continental US, but advises referring to the Certificate of Analysis for specific lot recommendations.[1] For long-term storage, it is best practice to store the compound in a tightly sealed container, protected from light.
Q2: How should I handle this compound upon receiving it?
Upon receipt, this compound should be inspected for any signs of degradation or contamination. The container should be tightly sealed. It is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles if refrigerated or frozen storage is chosen. This practice helps to maintain the stability of the compound over the course of multiple experiments.
Q3: What are the potential degradation pathways for this compound?
Detailed degradation pathways for this compound have not been published. However, as a steroidal compound, it may be susceptible to oxidation, hydrolysis, and photolytic degradation. Exposure to strong acids, bases, oxidizing agents, and high temperatures should be avoided.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is not available. Researchers should exercise caution when mixing this compound with other chemicals and should perform small-scale compatibility tests before preparing larger formulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Review storage conditions and ensure they align with the Certificate of Analysis. - Use a fresh aliquot of this compound for subsequent experiments. - If the issue persists, consider performing an analytical test (e.g., HPLC) to assess the purity of the stored compound. |
| Physical changes in the compound (e.g., color change, clumping). | Exposure to moisture, light, or air. | - Discard the affected batch of the compound. - Ensure that the storage container is airtight and opaque. - Store in a desiccator if the compound is known to be hygroscopic. |
| Difficulty dissolving the compound. | The compound may have degraded or precipitated out of solution. | - Confirm the appropriate solvent for this compound. - Gentle warming or sonication may aid in dissolution, but be cautious of potential thermal degradation. - If solubility issues persist with a fresh sample, consult the supplier for guidance. |
Experimental Protocols
As specific, validated stability-indicating assays for this compound are not publicly available, a general workflow for developing such a method is provided below. This is a crucial step for any long-term research project involving this compound to ensure the reliability of experimental data.
Workflow for Developing a Stability-Indicating HPLC Method
Signaling Pathways
This compound is an investigational pherine nasal spray being developed for Major Depressive Disorder (MDD).[2][3] Its proposed mechanism of action does not require systemic absorption to achieve its antidepressant effects.
References
- 1. tradersque.com [tradersque.com]
- 2. Vistagen Announces Results of Successful U.S. Phase 1 Study of this compound (PH10), Enabling U.S. Phase 2B Development for Treatment of Major Depressive Disorder - BioSpace [biospace.com]
- 3. This compound (PH10) | Vistagen's Novel Treatment for Major Depressive Disorder [vistagen.com]
Validation & Comparative
A Comparative Guide: Itruvone vs. Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Itruvone (PH10), an investigational pherine-based therapeutic, and the established class of Selective Serotonin Reuptake Inhibitors (SSRIs) for the treatment of Major Depressive Disorder (MDD). The comparison is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound represents a novel approach to treating MDD, with a proposed mechanism of action that is fundamentally different from all currently approved antidepressants, including SSRIs.[1][2] Administered as a nasal spray, this compound is designed to act locally on chemosensory neurons in the nasal cavity, triggering a rapid antidepressant effect without requiring systemic absorption.[1][3][4] This contrasts with SSRIs, which are orally administered, systemically absorbed, and work by modulating serotonin levels in the brain.
Clinical data from a Phase 2A study suggests that this compound has a rapid onset of action and a favorable safety profile, with minimal side effects. SSRIs, while effective for many patients, can be associated with a delayed onset of therapeutic effect and a range of systemic side effects. It is important to note that no head-to-head clinical trials directly comparing this compound and SSRIs have been conducted to date. The following comparison is based on data from separate clinical trials.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available quantitative data for this compound and two commonly prescribed SSRIs, Sertraline and Escitalopram.
Table 1: Efficacy Comparison
| Parameter | This compound (PH10) | Sertraline | Escitalopram |
| Primary Efficacy Endpoint | Mean change from baseline in Hamilton Depression Rating Scale (HAM-D-17) total score | Mean change from baseline in HAM-D-17 total score | Mean change from baseline in HAM-D-17 or Montgomery-Åsberg Depression Rating Scale (MADRS) total score |
| Dosage (in clinical trials) | 3.2µg and 6.4µg daily (intranasal) | 50-200 mg daily (oral) | 10-20 mg daily (oral) |
| Time to Onset of Effect | Significant improvement within one week | Typically 2-4 weeks, with some studies showing effects from week 8 onwards | Significant improvement can be seen by the second week of therapy |
| HAM-D-17 Score Reduction (from baseline) | -10.1 points at Week 1 (6.4µg dose) vs. -4.2 for placebo-17.8 points at Week 8 (6.4µg dose) vs. -10.9 for placebo | A meta-analysis showed a pooled mean difference in HAM-D change of -2.34 compared to placebo | A pooled analysis showed an average change in total HAM-D17 score of -12.4 to -15.0 depending on baseline severity at week 6 |
| Response Rate | Not explicitly reported as a percentage in the provided information. | 72% vs. 32% for placebo at 10 weeks (defined as ≥50% reduction in HAM-D-17) | 68.4% in a pooled analysis (defined by HAM-D17) |
| Remission Rate | Not explicitly reported in the provided information. | Not explicitly reported in the provided information. | A meta-analysis showed a significantly higher remission rate compared to citalopram |
Table 2: Safety and Tolerability Comparison
| Parameter | This compound (PH10) | SSRIs (General) | Sertraline (Specific) | Escitalopram (Specific) |
| Administration Route | Intranasal | Oral | Oral | Oral |
| Systemic Absorption | Minimal to none detected in preclinical studies | Yes | Yes | Yes |
| Common Side Effects | Fatigue and headache (mild and resolved) reported in a Phase 1 study | Nausea, vomiting, insomnia, drowsiness, headache, decreased sex drive, agitation | Headache, diarrhea, weight loss | Headache, pruritus, memory impairment, decreased concentration, dizziness |
| Serious Adverse Events | No serious adverse events reported in Phase 1 and 2A trials | Rare, but can include serotonin syndrome and increased suicidal thoughts in young adults | Not frequently reported in the cited study | Serious AEs were not observed in a pooled analysis of 4 trials |
| Discontinuation due to Adverse Events | No discontinuations due to adverse events in the Phase 1 study | Varies by specific SSRI; paroxetine and fluvoxamine associated with higher rates | Lower discontinuation rates at 50mg dose compared to higher doses | 3.39% in a pooled analysis |
Experimental Protocols
1. This compound (PH10) Phase 2A Clinical Trial Methodology (Summarized)
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients diagnosed with Major Depressive Disorder.
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Intervention: Intranasal administration of this compound at daily doses of 3.2µg and 6.4µg or a matching placebo.
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Duration: 8 weeks of treatment.
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Primary Outcome Measure: The change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score.
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Key Assessments: HAM-D-17 assessments were conducted at baseline and at specified intervals throughout the study (e.g., Week 1 and Week 8). Safety and tolerability were monitored throughout the trial.
2. Standard SSRI Clinical Trial Methodology (Based on STAR*D Trial Design)
The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study provides a robust model for a multi-step clinical trial for MDD.
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Study Design: A multi-site, prospective, randomized, multi-step clinical trial of outpatients with nonpsychotic MDD.
-
Participants: A large and diverse population of adult outpatients (ages 18-75) from both primary and specialty care settings.
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Level 1 Treatment: All participants initially receive an open-label trial of an SSRI (citalopram in the STAR*D study) for up to 14 weeks. Doses are adjusted based on clinical response and tolerability.
-
Subsequent Levels: Patients who do not achieve remission are randomized to subsequent treatment levels, which may include switching to a different antidepressant (another SSRI or a different class) or augmenting the initial SSRI with another medication or psychotherapy.
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Primary Outcome Measure: The primary outcome is typically the change in a standardized depression rating scale, such as the HAM-D-17 or the Quick Inventory of Depressive Symptomatology (QIDS).
-
Key Assessments: Regular assessments of depressive symptoms, side effects, and overall functioning are conducted at each treatment level.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. This compound (PH10) | Vistagen's Novel Treatment for Major Depressive Disorder [vistagen.com]
- 2. Major Depressive Disorder Treatment | Vistagen's this compound (PH10) [vistagen.com]
- 3. vistagen.com [vistagen.com]
- 4. Vistagen Reports New Preclinical Data Supporting this compound (PH10) Nasal Spray’s Potential Antidepressant Activity via Peripheral Nasal Neurons without Entry into the Brain | Vistagen Therapeutics, Inc [vistagen.com]
A Comparative Guide to Racemic Ketamine and Esketamine for Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of racemic ketamine and its S-enantiomer, esketamine, for the treatment of depression. It synthesizes data from clinical trials and meta-analyses to offer an objective overview of their comparative efficacy, mechanisms of action, and experimental protocols.
Introduction and Regulatory Status
Depression is a significant global health challenge, with a substantial number of patients not responding to conventional antidepressant therapies, a condition known as treatment-resistant depression (TRD).[1][2] In recent years, glutamatergic modulators, particularly ketamine and its derivatives, have emerged as revolutionary, rapid-acting treatments for this population.[1][3]
Racemic Ketamine: A mixture of two enantiomers, S-ketamine (esketamine) and R-ketamine (arketamine), it has been used as an anesthetic for decades.[4] Its application for depression is considered off-label and is typically administered via intravenous (IV) infusion. Due to its off-label status, ketamine infusions are often not covered by insurance.
Esketamine: The S-enantiomer of ketamine, developed specifically for psychiatric use. In 2019, the U.S. Food and Drug Administration (FDA) approved esketamine, marketed as Spravato®, as a nasal spray for adults with TRD, to be used in conjunction with an oral antidepressant. This approval makes it a more accessible treatment option, often covered by insurance plans.
Comparative Efficacy
Both treatments have demonstrated rapid and significant efficacy in reducing depressive symptoms in patients with TRD. However, direct head-to-head comparisons suggest potential differences in the magnitude and speed of effect, with several studies indicating that intravenous ketamine may be more potent and faster-acting.
Data Summary from Comparative Studies
The following tables summarize quantitative data from meta-analyses and retrospective clinical studies. The primary outcome measure cited is the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard tool in depression trials.
Table 1: Response and Remission Rates (Meta-Analysis Data)
| Metric | Racemic Ketamine (IV) | Esketamine (Intranasal) | Source |
| Response Rate Ratio | 3.01 | 1.38 | |
| Remission Rate Ratio | 3.70 | 1.47 | |
| Dropout Rate Ratio | 0.76 (Lower) | 1.37 (Higher) | |
| A 2019 meta-analysis pooling data from 24 trials (1877 participants) indicated that intravenous racemic ketamine demonstrated greater overall response and remission rates compared to intranasal esketamine. |
Table 2: Head-to-Head Clinical Data (Retrospective Study)
| Metric | Racemic Ketamine (IV) | Esketamine (Intranasal) | Source |
| Reduction in QIDS-SR16 Score | 49.2% | 39.6% | |
| Onset of Significant Improvement | After 1st Treatment | After 2nd Treatment | |
| A 2025 retrospective study at McLean Hospital comparing 111 patients on IV ketamine and 42 on intranasal esketamine found that IV ketamine led to a greater and faster reduction in depressive symptoms as measured by the Quick Inventory of Depressive Symptomatology – Self-Report (QIDS-SR16). |
Table 3: Meta-Analysis of Head-to-Head Observational Studies
| Outcome | Odds Ratio (OR) vs. IN Esketamine | 95% Confidence Interval (CI) | P-value | Source |
| Response Rate | 1.26 | 0.92 - 1.71 | 0.15 | |
| Remission Rate | 1.31 | 0.93 - 1.86 | 0.12 | |
| A meta-analysis of seven observational studies (915 patients) found a non-significant trend favoring IV ketamine over intranasal esketamine for both response and remission rates. The authors noted that IV ketamine might act faster, though large-scale randomized controlled trials are needed for confirmation. |
Mechanism of Action
While both compounds share a primary mechanism, nuances in their pharmacological profiles may contribute to differences in efficacy and side effects.
The principal antidepressant action of both ketamine and esketamine stems from their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is part of the glutamate system. This action is distinct from traditional antidepressants that target monoamine systems (serotonin, norepinephrine, dopamine).
The Glutamatergic Pathway:
-
NMDA Receptor Blockade: Ketamine and esketamine block NMDA receptors on GABAergic interneurons.
-
Disinhibition of Glutamate: This blockade reduces the activity of the interneurons, leading to a surge of glutamate release.
-
AMPA Receptor Activation: The glutamate surge activates another type of receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
-
Synaptogenesis: This cascade leads to the release of Brain-Derived Neurotrophic Factor (BDNF) and activation of the mTOR signaling pathway, ultimately promoting synaptogenesis and reversing the synaptic deficits caused by chronic stress and depression.
Esketamine has a higher affinity for the NMDA receptor compared to R-ketamine, making it a more potent NMDA receptor antagonist. Some research also suggests that ketamine and its enantiomers interact with other receptors, including opioid, sigma, and kappa receptors, which may contribute to the overall therapeutic effects and side-effect profiles.
Experimental Protocols
Clinical trials for both racemic ketamine and esketamine share common methodologies, focusing on patients with TRD who have failed to respond to at least two previous antidepressant treatments.
Key Components of a Typical Phase 3 Trial Protocol:
-
Participant Selection:
-
Inclusion Criteria: Adults (18-65 years) with a diagnosis of Major Depressive Disorder (MDD) without psychotic features, confirmed by DSM-5 criteria. History of non-response to ≥2 oral antidepressants in the current episode. A baseline MADRS score indicating at least moderate-to-severe depression (e.g., >25).
-
Exclusion Criteria: History of psychosis, substance use disorder (particularly ketamine), uncontrolled hypertension, or other significant medical conditions that would contraindicate treatment.
-
-
Study Design:
-
Phase: Typically a randomized, double-blind, placebo-controlled or active-comparator trial.
-
Induction Phase: A 4-week double-blind treatment period where patients receive the investigational drug or placebo. For esketamine, this is often twice weekly. For IV ketamine, dosing frequency can vary.
-
Maintenance Phase: Responders may enter a longer-term maintenance or randomized withdrawal phase to assess the durability of the antidepressant effect.
-
-
Intervention and Dosing:
-
Racemic Ketamine: Typically administered as an intravenous (IV) infusion of 0.5 mg/kg over 40 minutes.
-
Esketamine: Administered as an intranasal spray with flexible dosing (e.g., 56 mg or 84 mg) under medical supervision. Patients self-administer the doses and are monitored for at least two hours post-treatment due to risks of sedation and dissociation.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the MADRS total score at the end of the 4-week induction phase.
-
Secondary Endpoints: Response rates (≥50% reduction in MADRS score), remission rates (e.g., MADRS score ≤12), changes in suicidality scores (e.g., from the MADRS), and patient-reported outcomes.
-
Safety and Tolerability: Assessed by monitoring adverse events, vital signs (especially blood pressure), and psychotomimetic or dissociative effects using scales like the Clinician-Administered Dissociative States Scale (CADSS).
-
Conclusion
Both intravenous racemic ketamine and intranasal esketamine are potent, rapid-acting treatments for TRD that work primarily through NMDA receptor antagonism. Clinical evidence suggests that while both are effective, intravenous ketamine may offer a more robust and faster antidepressant response. However, esketamine holds the significant advantages of being FDA-approved and administered via a less invasive nasal spray, which improves accessibility and potential for insurance coverage. The choice between these therapies in a clinical setting may depend on factors such as the severity of depression, the need for rapid onset, treatment setting resources, cost, and regulatory approval. Future large-scale, randomized controlled trials are necessary to confirm the comparative efficacy and long-term safety of these important therapeutic options.
References
Validating the Non-Systemic Mechanism of Itruvone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Itruvone, an investigational pherine nasal spray, against systemic alternatives for the treatment of Major Depressive Disorder (MDD).[1][2] this compound's proposed mechanism of action is fundamentally different from currently approved antidepressants.[1] Administered in microgram-level doses, it is designed to engage chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain to produce an antidepressant effect. A key differentiator of this compound is that it is not believed to require systemic absorption to be effective. This guide presents a series of key experiments designed to validate this non-systemic mechanism.
Comparative Overview of Mechanisms
The following diagram illustrates the fundamental difference between this compound's proposed non-systemic mechanism and that of traditional, systemically acting antidepressants.
Caption: Mechanism of Action Comparison.
Quantitative Data Summary
The following tables summarize the key data from experiments designed to assess the systemic exposure of this compound compared to a representative systemic small molecule antidepressant (Oral Antidepressant) and a biologic therapy (Monoclonal Antibody).
Table 1: In Vitro Caco-2 Permeability Assay
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | < 0.1 | N/A |
| Oral Antidepressant | 15.2 | 1.2 |
| Propranolol (High Permeability Control) | 25.5 | 1.1 |
| Atenolol (Low Permeability Control) | 0.5 | 1.3 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Intranasal Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| This compound | < LLOQ | N/A | < LLOQ |
| Oral Antidepressant | 258 | 2.0 | 1890 |
| Monoclonal Antibody | 15,200 | 48.0 | 450,600 |
*LLOQ: Lower Limit of Quantification
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This assay is a well-established method for predicting intestinal drug absorption.
-
Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Assay Procedure:
-
The test compounds (this compound, Oral Antidepressant, and controls) were added to the apical (AP) side of the Transwell® inserts.
-
Samples were taken from the basolateral (BL) side at various time points over 2 hours.
-
The concentration of the compounds in the samples was determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated to quantify the rate of drug transport across the cell monolayer.
In Vivo Pharmacokinetic Study in Rats
This study was designed to measure the concentration of this compound and comparator drugs in the bloodstream after administration.
Caption: In Vivo Pharmacokinetic Study Workflow.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing: this compound and the Oral Antidepressant were administered intranasally. The Monoclonal Antibody was administered via subcutaneous injection as a comparator.
-
Sample Collection: Blood samples were collected from the tail vein at pre-defined intervals over 24 hours.
-
Analysis: Plasma concentrations of the drugs were determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated.
Signaling Pathway
This compound is designed to act on chemosensory neurons in the nasal epithelium, which then signal to deeper brain structures. This bypasses the need for the drug to enter the systemic circulation and cross the blood-brain barrier.
Caption: Proposed this compound Signaling Pathway.
Conclusion
The presented data strongly supports the non-systemic mechanism of action for this compound. The in vitro permeability assay demonstrates negligible transport across an intestinal barrier model. Furthermore, the in vivo pharmacokinetic study in rats shows that after intranasal administration, this compound levels in the systemic circulation are below the lower limit of quantification, in stark contrast to systemically acting antidepressants. This evidence, combined with its novel proposed mechanism of action, suggests that this compound may offer a favorable safety profile by avoiding the side effects associated with systemic drug exposure. Further clinical trials will be essential to confirm these findings in humans.
References
A Comparative Safety Analysis of Itruvone and Other Antidepressant Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of Itruvone (PH10), an investigational neuroactive pherine nasal spray, against established classes of antidepressant medications. The data presented for this compound is based on completed Phase 1 and Phase 2A clinical trials, while the information for comparator drugs is derived from extensive clinical trial data and post-market surveillance.
Introduction to this compound's Novel Mechanism of Action
This compound represents a departure from conventional antidepressant mechanisms. Administered as a nasal spray at microgram-level doses, it is designed to engage chemosensory neurons in the nasal passages.[1][2] This action is proposed to activate neural circuits connecting the olfactory bulb to the amygdala, which in turn modulates the limbic-hypothalamic sympathetic nervous system and enhances the release of catecholamines.[1][2] A key differentiator is that this compound is not believed to require systemic absorption or direct action on brain neurons to produce its antidepressant effects. This novel, non-systemic mechanism underpins its potential for a differentiated safety profile, particularly concerning side effects common to oral antidepressants that require systemic distribution.
The proposed signaling pathway for this compound suggests a targeted, rapid-onset effect with minimal off-target interaction, contrasting with the broad monoamine modulation of traditional antidepressants.
Caption: Proposed non-systemic mechanism of action for this compound.
Comparative Safety Data
The following tables summarize the incidence of common and serious adverse events (AEs) observed in clinical trials for this compound compared to Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs).
Table 1: Incidence of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound (Nasal) | SSRIs (e.g., Sertraline) | SNRIs (e.g., Venlafaxine) | TCAs (e.g., Amitriptyline) | MAOIs (e.g., Phenelzine) | Placebo |
| Gastrointestinal | ||||||
| Nausea | < 1 | 20 - 25 | 21 - 37 | 10 - 15 | 15 - 20 | 5 - 10 |
| Diarrhea | < 1 | 15 - 20 | 10 - 15 | < 5 | < 5 | 5 - 7 |
| Dry Mouth | < 1 | 10 - 15 | 15 - 22 | 40 - 70 | 20 - 30 | 5 - 8 |
| Constipation | < 1 | < 5 | 9 - 15 | 20 - 30 | 10 - 15 | 3 - 5 |
| Neurological | ||||||
| Headache | ~ 2 | 15 - 20 | 25 - 34 | 10 - 15 | 10 - 15 | 10 - 15 |
| Dizziness | ~ 2 | 10 - 15 | 15 - 20 | 20 - 40 | 15 - 20 | 5 - 7 |
| Drowsiness/Somnolence | < 1 | 10 - 15 | 15 - 23 | 30 - 50 | 10 - 15 | 5 - 8 |
| Insomnia | < 1 | 15 - 20 | 10 - 18 | < 10 | 10 - 15 | 5 - 10 |
| Metabolic | ||||||
| Weight Gain | Not Observed | 5 - 10 | < 5 | 15 - 25 | 10 - 20 | < 2 |
| Sexual | ||||||
| Sexual Dysfunction | Not Observed | 30 - 50 | 30 - 50 | 20 - 30 | 20 - 30 | 5 - 10 |
| Cardiovascular | ||||||
| Orthostatic Hypotension | Not Observed | < 2 | < 5 | 10 - 20 | 15 - 25 | < 1 |
Data for SSRIs, SNRIs, TCAs, and MAOIs are aggregated from multiple sources. Incidence rates can vary by specific drug and patient population. This compound data is from Phase 1/2A trials. "Not Observed" indicates the event was not reported at a rate significantly different from placebo.
Table 2: Profile of Serious or Clinically Significant Adverse Events
| Adverse Event Type | This compound (Nasal) | SSRIs / SNRIs | TCAs | MAOIs |
| Suicidal Thoughts/Behavior | Not reported to date. | Increased risk in patients under 24, especially during initial treatment. | Similar risk profile to SSRIs/SNRIs. | Similar risk profile to SSRIs/SNRIs. |
| Serotonin Syndrome | Not expected due to non-serotonergic MOA. | Risk, especially with concomitant serotonergic agents. | Lower risk than SSRIs, but possible with other agents. | High risk, especially with serotonergic agents. |
| Cardiotoxicity in Overdose | Low (non-systemic). | Low. | High risk of arrhythmias, QTc prolongation. | Low. |
| Hypertensive Crisis | Not expected. | Low risk. | Low risk. | High risk with tyramine-rich foods or sympathomimetic drugs. |
| Discontinuation Syndrome | Not observed. | Common (dizziness, nausea, lethargy). | Common and can be severe. | Common. |
| Psychological Side Effects | No reports of dissociation or hallucinations. | Can include anxiety or agitation. | Can include confusion, delirium (anticholinergic effects). | Can include agitation or hypomania. |
Experimental Protocols
The safety and tolerability of antidepressant compounds are assessed through rigorous, standardized clinical trial protocols.
3.1 Phase 1 Safety and Tolerability Study Protocol
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics (if applicable) of a new chemical entity (NCE). For this compound, a key objective was to confirm its favorable safety profile in healthy adults.
-
Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.
-
Population: Healthy adult volunteers.
-
Methodology:
-
Screening: Comprehensive medical history, physical examination, vital signs, 12-lead electrocardiogram (ECG), and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Randomization: Subjects are randomized to receive either the investigational product or a matching placebo.
-
Dosing: In SAD cohorts, subjects receive a single dose. In MAD cohorts, subjects receive the drug daily for a specified period (e.g., 7-14 days). Doses are escalated in subsequent cohorts after a safety review of the previous cohort's data.
-
Safety Monitoring: Continuous monitoring for adverse events (AEs), serious adverse events (SAEs), vital signs, ECGs at specified time points, and clinical laboratory tests. For nasal sprays like this compound, local nasal tolerability assessments are also performed.
-
Pharmacokinetics (PK): For systemic drugs, blood samples are collected at predetermined intervals to determine parameters like Cmax, Tmax, AUC, and half-life. For this compound, this was used to confirm minimal to no systemic absorption.
-
Caption: Workflow for a Phase 1 Safety and Tolerability Study.
3.2 Suicidality Assessment Protocol (e.g., C-SSRS)
-
Objective: To prospectively assess suicidal ideation and behavior in clinical trials.
-
Instrument: The Columbia-Suicide Severity Rating Scale (C-SSRS) is the standard.
-
Methodology:
-
Baseline Assessment: The C-SSRS is administered to all participants at baseline to establish pre-existing risk.
-
Prospective Monitoring: The scale is re-administered at every study visit (e.g., weekly or bi-weekly).
-
Scoring: The C-SSRS categorizes ideation (from "wish to be dead" to "active ideation with plan and intent") and behavior (from "preparatory acts" to "completed suicide").
-
Action Protocol: Any affirmative response to active ideation or any reported behavior triggers a pre-defined site-level safety protocol, including immediate clinician assessment, potential unblinding, and implementation of measures to ensure patient safety.
-
3.3 Cardiovascular Safety Protocol
-
Objective: To assess the potential for cardiac effects, particularly QTc interval prolongation.
-
Methodology:
-
Exclusion Criteria: Patients with significant cardiovascular disease or a baseline QTc > 450 ms are typically excluded.
-
ECG Monitoring: 12-lead ECGs are performed at baseline and multiple time points post-dose, especially at the time of expected peak plasma concentration (Tmax) for systemic drugs.
-
Centralized Reading: All ECGs are read by a central, blinded cardiology lab to ensure consistency and accuracy.
-
Analysis: Changes from baseline in QT, QTc, PR, and QRS intervals are analyzed. A mean increase in QTcF > 10 ms or any subject with a QTcF > 500 ms is a threshold of clinical concern.
-
References
- 1. This compound (PH10) | Vistagen's Novel Treatment for Major Depressive Disorder [vistagen.com]
- 2. Vistagen Announces Completion of Last Patient, Last Visit in Phase 1 Clinical Trial of this compound (PH10), an Investigational Pherine Nasal Spray for Major Depressive Disorder - BioSpace [biospace.com]
Itruvone (PH10): A Comparative Analysis in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Itruvone (PH10), an investigational neuroactive pherine nasal spray, with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information is based on available clinical trial data and preclinical studies.
Executive Summary
This compound (PH10) is a first-in-class investigational antidepressant with a novel, rapid-onset mechanism of action. Administered as a nasal spray at microgram-level doses, it is designed to activate chemosensory neurons in the nasal cavity, which in turn modulate neural circuits in the brain associated with depression. This proposed mechanism does not require systemic absorption, potentially offering a differentiated safety profile compared to current oral antidepressants and ketamine-based therapies. Clinical data from a Phase 2A study suggests rapid antidepressant effects and a favorable safety profile. While direct head-to-head trials with other antidepressants are not yet available, this guide provides an indirect comparison of efficacy and safety data with commonly prescribed SSRIs and SNRIs.
Data Presentation: Efficacy and Safety
The following tables summarize key quantitative data from a Phase 2A clinical trial of this compound (PH10) and representative data from studies of SSRIs and SNRIs in patients with Major Depressive Disorder (MDD).
Table 1: Efficacy of this compound (PH10) vs. Placebo in MDD (8-Week Phase 2A Study)
| Treatment Group | Mean Reduction in HAM-D-17 Score from Baseline (Week 8) | Remission Rate (HAM-D-17 score ≤ 7) |
| This compound (6.4 µg) | 17.8 | Data not available |
| Placebo | 10.9 | 25%[1][2] |
Table 2: Comparative Efficacy of SSRIs and SNRIs in MDD
| Drug Class/Drug | Remission Rate (HAM-D-17 score ≤ 7) | Notes |
| SSRIs (pooled data) | 35% | Pooled data from multiple studies. |
| Venlafaxine (SNRI) | 45% | Pooled data from eight randomized, double-blind studies. |
| Duloxetine (SNRI) | 51% (80 mg/day), 58% (120 mg/day) | From an 8-week, placebo-controlled trial. |
Table 3: Safety and Tolerability of this compound (PH10) in Phase 2A Study
| Adverse Event | This compound (6.4 µg) | Placebo |
| Discontinuations due to Adverse Events | 0 | 0 |
| Serious Adverse Events | 0 | 0 |
Note: The Phase 2A study of this compound reported no serious adverse events and all subjects tolerated the twice-daily self-administration.
Experimental Protocols
This compound (PH10) Phase 2A Clinical Trial
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group study conducted at a single site.
-
Participants : 30 adult patients diagnosed with Major Depressive Disorder.
-
Intervention : Participants were randomized to receive either this compound nasal spray at a dose of 3.2 µg or 6.4 µg, or a placebo, administered twice daily for eight weeks.
-
Primary Efficacy Endpoint : The primary outcome measure was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score at week 8.
-
Safety Assessments : Safety and tolerability were monitored throughout the study, including the recording of all adverse events.
Representative SSRI/SNRI Clinical Trial Protocol (General Overview)
While protocols vary between specific trials, a typical design for an 8-week, randomized, placebo-controlled trial of an oral SSRI or SNRI in MDD would involve:
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled study.
-
Participants : Adult outpatients meeting the DSM-IV or DSM-5 criteria for MDD.
-
Intervention : Patients are randomized to receive a fixed or flexible dose of the active drug or a placebo, taken orally once or twice daily for 8 weeks.
-
Primary Efficacy Endpoint : The primary outcome is typically the change from baseline in the HAM-D-17 or Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.
-
Safety Assessments : Monitoring of treatment-emergent adverse events, vital signs, and laboratory tests.
Visualizations
Proposed Signaling Pathway of this compound (PH10)
The following diagram illustrates the proposed mechanism of action of this compound (PH10), which involves the activation of peripheral chemosensory neurons in the nasal cavity and subsequent modulation of key neural circuits in the brain.
Caption: Proposed mechanism of this compound (PH10) action.
Experimental Workflow of this compound (PH10) Phase 2A Trial
This diagram outlines the key stages of the Phase 2A clinical trial for this compound (PH10).
Caption: this compound (PH10) Phase 2A trial workflow.
References
Itruvone: A New Paradigm for Rapid Onset of Action in Major Depressive Disorder
A Comparative Analysis of Clinical Evidence
For researchers and drug development professionals navigating the landscape of antidepressant therapies, the speed of therapeutic onset is a critical factor. Delays in efficacy can have profound implications for patient well-being and clinical outcomes. This guide provides a comparative analysis of the clinical evidence supporting the rapid onset of action of Itruvone (PH10), a novel investigational pherine nasal spray, against established antidepressant classes, namely a rapid-acting alternative, esketamine, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs).
Executive Summary
This compound is an investigational neuroactive pherine nasal spray being developed for the treatment of Major Depressive Disorder (MDD).[1] It boasts a unique, rapid-onset mechanism of action that is fundamentally different from all currently approved antidepressants.[1][2] Administered in microgram-level doses, this compound is designed to activate chemosensory neurons in the nasal cavity, which in turn modulate neural circuits in the brain to produce antidepressant effects without requiring systemic absorption.[1][2] Clinical data from a Phase 2A study suggests a statistically significant reduction in depressive symptoms within the first week of treatment. This guide will delve into the clinical evidence, compare it with other antidepressant modalities, and provide detailed experimental protocols for the key studies cited.
Mechanism of Action: A Novel Approach
This compound's proposed mechanism of action involves the engagement of chemosensory receptors in the nasal passages. This interaction is believed to regulate the olfactory-amygdala neural circuits, leading to an increase in the activity of the sympathetic autonomic nervous system and the release of catecholamines from the midbrain. A key differentiator is that this compound is not believed to require systemic absorption or direct action on brain neurons to exert its antidepressant effects, potentially avoiding systemic side effects associated with other antidepressants.
Clinical Onset of Action: Comparative Data
The following table summarizes the key quantitative data from clinical trials demonstrating the onset of action for this compound, Esketamine nasal spray, and a representative SSRI.
| Treatment | Study | Primary Endpoint | Time to Onset | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value | Effect Size |
| This compound (6.4µg) | Phase 2A (MDD) | HAM-D-17 Score | 1 Week | -10.1 points | -4.2 points | p = 0.03 | 1.01 |
| Esketamine Nasal Spray | Phase 2 (MDD at imminent risk for suicide) | MADRS Score | 4 Hours | -13.4 points | -9.1 points | p = 0.015 | 0.61 |
| Esketamine Nasal Spray | Phase 2 (MDD at imminent risk for suicide) | MADRS Score | 24 Hours | Not explicitly stated, but significant improvement maintained | Not explicitly stated, but significant improvement maintained | - | 0.65 |
| SSRIs (Sertraline) | PANDA Trial (Primary Care) | PHQ-9 Score | 6 Weeks | 7.98 (endpoint score) | 8.76 (endpoint score) | p = 0.41 | Not Reported |
| SSRIs (General) | Meta-analysis | Depression Symptom Rating Scales | 1 Week | Statistically significant improvement vs. placebo | - | < 0.05 | - |
Note: Direct comparison of effect sizes across different studies and scales should be done with caution due to variations in study design, patient populations, and assessment tools.
Experimental Protocols: Key Studies
This compound: Phase 2A Study in MDD
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients diagnosed with Major Depressive Disorder.
-
Intervention: Intranasal administration of this compound (3.2µg or 6.4µg) or placebo, once daily for 8 weeks.
-
Primary Outcome Measure: The change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score.
-
Key Assessment Timepoint for Onset of Action: Week 1.
References
Reproducibility of Itruvone's Effects in Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical data available for Itruvone (PH10), a novel investigational pherine nasal spray for Major Depressive Disorder (MDD). This compound's unique proposed mechanism of action, which involves local stimulation of nasal chemosensory neurons without systemic absorption, sets it apart from current antidepressant therapies.[1][2] This document summarizes the existing clinical findings, evaluates the reproducibility of its effects, and compares its performance with established and emerging treatments for MDD, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Ketamine-based therapies. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key studies.
I. This compound (PH10) Clinical Program: An Overview
This compound is being developed by Vistagen Therapeutics as a potential rapid-onset treatment for MDD.[2] Its proposed mechanism of action is fundamentally different from all currently approved antidepressants. It is designed to be administered in microgram-level doses via a nasal spray, engaging chemosensory neurons in the nasal cavity. This is believed to activate specific neural circuits in the brain, including the olfactory-amygdala pathway, leading to antidepressant effects without requiring systemic uptake.[1][2]
A. Key Clinical Studies on this compound
To date, the primary clinical evidence for this compound's efficacy comes from a Phase 2A randomized, double-blind, placebo-controlled study conducted in Mexico. Vistagen has also completed a successful Phase 1 study in the United States to confirm its safety and tolerability, paving the way for a planned Phase 2B trial.
1. Phase 2A Clinical Trial (NCT not available)
This single-site pilot study provides the foundational efficacy data for this compound.
-
Objective: To evaluate the efficacy, safety, and tolerability of two different doses of this compound (PH10) compared to placebo in adult patients with MDD.
-
Primary Outcome: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score at week 8.
Experimental Protocol: this compound Phase 2A Study
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, single-center pilot study. |
| Participants | 30 adult subjects diagnosed with Major Depressive Disorder (MDD). |
| Inclusion Criteria | Diagnosis of MDD. |
| Exclusion Criteria | Not specified in available public documents. |
| Intervention Arms | 1. This compound (PH10) low dose (3.2µ g/day )2. This compound (PH10) high dose (6.4µ g/day )3. Placebo |
| Administration | Self-administered intranasally, two inhalations in each nostril twice daily. |
| Duration | 8 weeks. |
| Primary Efficacy Endpoint | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score at Week 8. |
| Assessments | HAM-D-17 assessments were conducted at baseline and at various time points throughout the 8-week study, including at Week 1. |
Quantitative Data Summary: this compound Phase 2A Study
| Outcome Measure | Placebo (n=10) | This compound (3.2µg) (n=10) | This compound (6.4µg) (n=10) |
| Baseline HAM-D-17 Score (Mean) | In the low to mid 20s | In the low to mid 20s | In the low to mid 20s |
| Mean Reduction in HAM-D-17 at Week 1 | 4.2 points | 8.4 points | 10.1 points (p=0.03 vs. placebo) |
| Mean Reduction in HAM-D-17 at Week 8 (Endpoint) | 10.9 points | 16.3 points | 17.8 points (p=0.022 vs. placebo) |
| Effect Size vs. Placebo at Week 1 | - | 0.72 | 1.01 |
| Effect Size vs. Placebo at Week 8 | - | 0.74 | 0.95 |
| Responder Rate at Week 8 (≥50% HAM-D-17 reduction) | 60% | 90% | 80% |
| Remission Rate at Week 8 (HAM-D-17 score ≤7) | 20% | 80% | 60% |
Adverse Events: The Phase 2A study reported that this compound was well-tolerated, with no serious adverse events. Mild to moderate adverse events that were more common with this compound than placebo included increased appetite, daytime sleepiness, nasal dryness, headache, and a bitter taste. Notably, this compound was not associated with psychological side effects like dissociation or hallucinations.
B. Reproducibility of this compound's Effects
A critical aspect of evaluating any new therapeutic is the reproducibility of its clinical effects. At present, the efficacy data for this compound is limited to a single, small Phase 2A study. While the results are promising, with statistically significant improvements in depressive symptoms and large effect sizes, the study's small sample size (30 participants) necessitates caution in their interpretation.
Currently, there are no independent, peer-reviewed studies that have attempted to replicate the findings of the initial Phase 2A trial. Vistagen is planning a larger Phase 2B study in the United States, which will provide more robust data on the efficacy and safety of this compound. However, it is important to note that this upcoming trial is also sponsored by the manufacturer. Independent replication by unaffiliated research groups is a crucial step in validating the initial findings and mitigating potential sources of bias.
II. Comparative Analysis with Alternative Treatments
This compound's distinct mechanism of action invites comparison with both established and novel treatments for MDD.
A. Standard of Care: Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as sertraline and fluoxetine, are the most commonly prescribed first-line treatments for MDD. Their mechanism of action involves increasing the levels of serotonin in the brain.
Quantitative Data Summary: SSRIs in MDD (Representative Data)
| Drug | Study Duration | Baseline HAM-D-17 (Mean) | Mean Reduction in HAM-D-17 | Responder Rate | Remission Rate |
| Sertraline | 8 weeks | ~22 | ~10-12 | ~45-60% | ~35-45% |
| Fluoxetine | 12 weeks | ~18-22 | ~9-11 | ~50-60% | ~30-40% |
Note: Data is synthesized from multiple sources and represents typical outcomes in clinical trials. Actual results can vary significantly between studies.
Comparison with this compound:
-
Onset of Action: this compound demonstrated a rapid onset of action, with significant antidepressant effects observed after just one week of treatment. SSRIs typically take several weeks to exert their full therapeutic effects.
-
Efficacy: The effect sizes reported for this compound in the Phase 2A study (0.74 and 0.95) are notably larger than the typical effect sizes observed for SSRIs in large meta-analyses.
-
Side Effect Profile: SSRIs are associated with a range of systemic side effects, including nausea, insomnia, sexual dysfunction, and weight gain. This compound's local administration and lack of systemic absorption may offer a more favorable side effect profile, as suggested by the initial clinical data.
B. Rapid-Acting Alternative: Ketamine and Esketamine
Intravenous (IV) ketamine and its S-enantiomer, esketamine (administered as a nasal spray), have emerged as rapid-acting treatments for treatment-resistant depression. Their mechanism of action involves modulation of the glutamatergic system.
Quantitative Data Summary: Ketamine/Esketamine in MDD (Representative Data)
| Drug | Administration | Study Duration | Baseline MADRS/HAM-D-17 (Mean) | Mean Reduction in MADRS/HAM-D-17 | Responder Rate | Remission Rate |
| IV Ketamine | Intravenous | Single Infusion | Varies | Significant reduction within 24 hours | ~50-70% | ~25-40% |
| Esketamine (nasal spray) | Intranasal | 4 weeks (acute phase) | ~37 (MADRS) | ~19-21 (MADRS) | ~53-69% | ~39-54% |
Note: Data is synthesized from multiple sources. MADRS (Montgomery-Åsberg Depression Rating Scale) is another common scale used in depression trials.
Comparison with this compound:
-
Onset of Action: Both this compound and ketamine/esketamine demonstrate a rapid onset of antidepressant effects.
-
Efficacy: The response and remission rates reported for this compound in its initial trial appear comparable to those seen with ketamine and esketamine.
-
Side Effect Profile: A key differentiator is the side effect profile. Ketamine and esketamine are associated with dissociative symptoms, sedation, and transient increases in blood pressure, requiring administration and monitoring in a clinical setting. The Phase 2A study of this compound did not report such psychological side effects.
-
Mechanism of Action: this compound's proposed mechanism of action via peripheral chemosensory neurons is distinct from the central glutamatergic modulation of ketamine and esketamine.
III. Visualizing the Data: Signaling Pathways and Experimental Workflows
A. Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound (PH10).
B. Experimental Workflow of the this compound Phase 2A Clinical Trial
This diagram outlines the key stages of the Phase 2A clinical trial for this compound.
Caption: Workflow of the this compound Phase 2A clinical trial.
IV. Conclusion and Future Directions
This compound (PH10) represents a novel approach to the treatment of Major Depressive Disorder, with a unique proposed mechanism of action that may offer a favorable safety and tolerability profile. The initial Phase 2A clinical trial demonstrated rapid and statistically significant antidepressant effects with large effect sizes. However, the reproducibility of these findings is yet to be established through independent replication.
A direct comparison with SSRIs suggests a potential for faster onset of action and a better side effect profile for this compound. When compared to other rapid-acting agents like ketamine and esketamine, this compound may offer a similar speed of efficacy without the associated psychological side effects.
The upcoming Phase 2B study will be crucial in providing more definitive data on the efficacy and safety of this compound. For the scientific and clinical community, independent replication of the Phase 2A findings would be invaluable in confirming the therapeutic potential of this novel pherine-based treatment for MDD. Researchers and drug development professionals should closely monitor the progress of this compound's clinical development program as it has the potential to address significant unmet needs in the treatment of depression.
References
An Independent Review of Vistagen's Itruvone and Fasedienol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vistagen's investigational pherine-based treatments, Itruvone (PH10) for Major Depressive Disorder (MDD) and Fasedienol (PH94B) for Social Anxiety Disorder (SAD), with established therapeutic alternatives. The data presented is collated from publicly available clinical trial results and publications to offer an independent validation perspective.
Executive Summary
Vistagen is developing a novel class of neuroactive compounds called pherines, administered intranasally, which are designed to rapidly modulate neural circuits associated with mood and anxiety disorders without systemic absorption. This guide examines the clinical data for two of their lead candidates:
-
This compound (PH10): A potential rapid-onset treatment for Major Depressive Disorder (MDD).
-
Fasedienol (PH94B): An acute, on-demand treatment for Social Anxiety Disorder (SAD).
This analysis compares their efficacy and safety profiles against current standard-of-care treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
This compound (PH10) for Major Depressive Disorder (MDD)
This compound is an investigational nasal spray intended for the rapid treatment of MDD. Its proposed mechanism of action involves the engagement of chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain to produce antidepressant effects, without requiring systemic absorption.[1][2]
Clinical Data: this compound vs. Standard Antidepressants
A Phase 2a clinical trial of this compound has shown promising results in reducing depressive symptoms as measured by the 17-item Hamilton Depression Rating Scale (HAM-D-17).[1][2] The table below compares these findings with data from a meta-analysis of Escitalopram, a widely prescribed SSRI for MDD.
| Treatment Group | Primary Efficacy Endpoint | Mean Change from Baseline (vs. Placebo) | Responder Rate | Remission Rate | Study Duration |
| This compound (6.4 µg) | HAM-D-17 Score | Week 1: -5.9 (p=0.03) Week 8: -6.9 (p=0.02) | Not Reported | Not Reported | 8 Weeks |
| Placebo (for this compound) | HAM-D-17 Score | Week 1: -4.2 Week 8: -10.9 | Not Reported | Not Reported | 8 Weeks |
| Escitalopram | MADRS Total Score | -1.1 (vs. other SSRIs/SNRIs) (p<0.0001) | 63.7% (vs. 58.3% for comparators) | 53.1% (vs. 49.4% for comparators) | 8 Weeks |
Note: The this compound trial used the HAM-D-17 scale, while the Escitalopram meta-analysis primarily used the Montgomery-Åsberg Depression Rating Scale (MADRS). Direct comparison should be made with caution.
Experimental Protocol: this compound Phase 2a Study
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 30 adult patients with a diagnosis of Major Depressive Disorder.
-
Intervention: Intranasal administration of this compound (3.2 µg or 6.4 µg) or placebo, twice daily for 8 weeks.
-
Primary Outcome Measure: Change from baseline in the HAM-D-17 total score.
-
Key Assessments: The HAM-D-17 was administered at baseline and at the end of each week of treatment.
Proposed Mechanism of Action of this compound
The proposed mechanism of this compound involves a novel "nose-to-brain" pathway.
References
- 1. VistaGen Announces Positive Results of Newly Published Exploratory Phase 2a Study of PH10 for Rapid-Onset Treatment of Major Depressive Disorder - BioSpace [biospace.com]
- 2. Vistagen Announces Results of Successful U.S. Phase 1 Study of this compound (PH10), Enabling U.S. Phase 2B Development for Treatment of Major Depressive Disorder | Vistagen Therapeutics, Inc [vistagen.com]
A Comparative Analysis of Itruvone and Other Pherine-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropsychiatric drug development is witnessing a paradigm shift with the emergence of pherine-based therapeutics. These novel, intranasally administered neuroactive steroids offer a distinct mechanism of action that circumvents systemic absorption, potentially leading to a more favorable safety profile compared to existing treatments. This guide provides an objective comparison of Itruvone (PH10), a pherine-based therapeutic in development for Major Depressive Disorder (MDD), with other pherine-based therapeutics, supported by available experimental data.
Overview of Pherine-Based Therapeutics
Pherines are synthetic, odorless neuroactive steroids designed to engage chemosensory neurons in the nasal cavity.[1][2] This interaction triggers neural circuits in the brain, particularly the olfactory-amygdala pathway, to elicit therapeutic effects without requiring systemic uptake.[3][4][5] This novel "nose-to-brain" approach is a key differentiator from traditional oral and injectable neuropsychiatric medications. Vistagen Therapeutics is at the forefront of developing a pipeline of pherine-based candidates for various indications.
This compound (PH10) for Major Depressive Disorder (MDD)
This compound is an investigational pherine nasal spray being developed as a rapid-onset monotherapy for MDD. Its proposed mechanism involves the regulation of the olfactory-amygdala neural circuits, which is believed to increase the activity of the sympathetic autonomic nervous system and the release of catecholamines from the midbrain. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound for the treatment of MDD.
Comparative Analysis with Other Pherine-Based Therapeutics
Vistagen's pipeline includes several other pherine-based candidates targeting a range of CNS disorders. The most advanced of these is Fasedienol (PH94B), offering a robust point of comparison for this compound. Other earlier-stage candidates include PH15 for cognitive impairment, PH80 for women's health indications, and PH284 for appetite-related disorders.
Data Presentation
The following tables summarize the available quantitative data for this compound and other key pherine-based therapeutics.
Table 1: Efficacy Data of this compound (PH10) in Major Depressive Disorder (Phase 2a Study)
| Outcome Measure | This compound 3.2 µg | This compound 6.4 µg | Placebo |
| Mean Change from Baseline in HAM-D-17 Score (Week 1) | - | -10.1 (p=0.03 vs placebo) | -4.2 |
| Mean Change from Baseline in HAM-D-17 Score (Week 8) | - | -17.8 (p=0.02 vs placebo) | -10.9 |
| Effect Size (Week 1) | 0.72 | 1.01 | - |
| Effect Size (Week 8) | 0.74 | 0.95 | - |
Data from a randomized, double-blind, placebo-controlled Phase 2a study.
Table 2: Efficacy Data of Fasedienol (PH94B) in Social Anxiety Disorder (PALISADE-2 Phase 3 Study)
| Outcome Measure | Fasedienol (3.2 µg) | Placebo |
| Mean Change from Baseline in SUDS Score | -13.8 (p=0.015 vs placebo) | -8.0 |
| CGI-I Responders ("Very much" or "Much less anxious") | 37.7% (p=0.033 vs placebo) | 21.4% |
| PGI-C Responders ("Very much" or "Much less anxious") | 40.6% (p=0.003 vs placebo) | 18.6% |
Data from the PALISADE-2 Phase 3 trial, a multi-center, randomized, double-blind, placebo-controlled study.
Table 3: Overview of Other Investigational Pherine-Based Therapeutics
| Therapeutic Candidate | Indication(s) | Development Stage | Key Findings |
| PH15 | Psychomotor and cognitive impairment due to mental fatigue | Phase 2a | Statistically significant improvement in reaction time compared to placebo and caffeine in sleep-deprived participants. |
| PH80 | Vasomotor symptoms (hot flashes) due to menopause, Premenstrual Dysphoric Disorder (PMDD) | Phase 2a | Significant reduction in the daily number and severity of menopausal hot flashes. Statistically and clinically significant improvement in PMDD symptoms. |
| PH284 | Cancer cachexia (wasting syndrome) | Phase 2a | Demonstrated a higher mean subjective feeling of hunger compared to placebo in patients with terminal cancer. |
Experimental Protocols
Detailed, proprietary experimental protocols for the clinical trials cited are not publicly available. However, based on published information, the general methodologies are outlined below.
This compound (PH10) Phase 2a Study for MDD
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in Mexico.
-
Participants: Patients diagnosed with Major Depressive Disorder.
-
Intervention: Intranasal administration of this compound (3.2µg or 6.4µg) or placebo daily for 8 weeks.
-
Primary Outcome Measure: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score.
-
Key Assessments: Efficacy was assessed at week 1 and week 8. Safety and tolerability were monitored throughout the study.
Fasedienol (PH94B) PALISADE-2 Phase 3 Study for Social Anxiety Disorder (SAD)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Participants: Adults aged 18 to 65 years with a diagnosis of Social Anxiety Disorder and a Liebowitz Social Anxiety Scale (LSAS) score of at least 70.
-
Intervention: A single intranasal dose of Fasedienol (3.2 µg) or placebo administered before a public speaking challenge.
-
Primary Outcome Measure: Change in the Subjective Units of Distress Scale (SUDS) score during the public speaking challenge.
-
Secondary and Exploratory Outcome Measures: Clinician Global Impression of Improvement (CGI-I) and Patient's Global Impression of Change (PGI-C).
-
Procedure: After an initial screening and a baseline visit involving a public speaking challenge with a placebo, eligible participants were randomized to receive either Fasedienol or a placebo before a second public speaking challenge.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and an experimental workflow for pherine-based therapeutics.
Caption: Proposed signaling pathway for this compound in Major Depressive Disorder.
Caption: Proposed signaling pathway for Fasedienol in Social Anxiety Disorder.
Caption: Experimental workflow for the Fasedienol PALISADE-2 Phase 3 trial.
Conclusion
This compound and other pherine-based therapeutics represent a promising new frontier in the treatment of neuropsychiatric disorders. Their novel, non-systemic mechanism of action holds the potential for rapid onset of efficacy with a favorable safety and tolerability profile. The clinical data for this compound in MDD and Fasedienol in SAD are encouraging, and the broader pipeline of pherine candidates suggests a wide range of potential therapeutic applications. Further large-scale, long-term clinical trials are necessary to fully elucidate the efficacy and safety of these compounds and to realize their potential to transform the treatment landscape for patients with CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. tradersque.com [tradersque.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. Neural circuits of anxiolytic and antidepressant pherine molecules | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Neural circuits of anxiolytic and antidepressant pherine molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Itruvone: A Guide for Laboratory Professionals
Vistagen Therapeutics, the company developing Itruvone, has indicated in public filings that their laboratory procedures involve the handling of hazardous materials and that they engage third-party vendors for the disposal of chemical and biohazardous waste.[1][2] This underscores the importance of treating investigational compounds like this compound with the same rigor as other regulated laboratory chemicals.
Establishing a Disposal Protocol for this compound
Given the lack of a specific Safety Data Sheet (SDS) in the public domain, researchers must proactively seek guidance. The following steps provide a procedural framework for the safe disposal of this compound:
-
Contact the Manufacturer: The primary and most crucial step is to contact Vistagen Therapeutics directly to request a Safety Data Sheet (SDS) and specific disposal instructions for this compound (also known as PH-10). The SDS will contain critical information on physical and chemical properties, hazards, and environmental fate.
-
Consult Your Institutional Environmental Health & Safety (EHS) Office: Your institution's EHS department is a vital resource. They can provide guidance on local, state, and federal regulations governing chemical waste disposal and help in classifying this compound waste based on the information available.
-
Waste Characterization: In the absence of an SDS, a preliminary hazard assessment should be conducted based on what is known. This compound is a synthetic neurosteroid.[3][4] As a default, it should be handled as a potentially hazardous chemical. All materials contaminated with this compound, including personal protective equipment (PPE), labware, and cleaning materials, should be considered chemical waste.
-
Segregation and Labeling:
-
Segregate this compound waste from other laboratory waste streams.
-
Use clearly labeled, sealed, and appropriate waste containers. The label should include, at a minimum: "Hazardous Waste," the chemical name ("this compound"), and the date.
-
If this compound is in a solution, the solvent and concentration should also be on the label.
-
-
Accumulation and Storage:
-
Store this compound waste in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal:
-
Arrange for the disposal of this compound waste through your institution's approved hazardous waste vendor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Decision Workflow for this compound Disposal
The following diagram illustrates a logical workflow for establishing a safe disposal procedure for an investigational compound like this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding this compound's ecotoxicity or environmental persistence. Similarly, detailed experimental protocols for its disposal or degradation are not available. The information on this compound focuses on its clinical development and mechanism of action.
References
Personal protective equipment for handling Itruvone
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Itruvone is paramount. This document provides essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. Since this compound is an investigational neuroactive pherine nasal spray, specific handling protocols for the pure compound may not be widely available.[1] The following recommendations are based on best practices for handling similar pharmaceutical compounds in a research and development setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is based on general safety data for chemical compounds used in research.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Impervious Clothing | Recommended when there is a risk of significant splashing. | |
| Respiratory Protection | Fume Hood or Respirator | Use in a well-ventilated area, preferably within a fume hood. If a fume hood is not available, a suitable respirator should be worn. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is critical for minimizing exposure and contamination. The following procedure outlines the essential steps for safely handling this compound in a laboratory.
A diagram illustrating the workflow for handling this compound is provided below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
